Ibodutant
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O4S/c1-26-9-10-30-23-33(46-32(30)21-26)35(43)40-37(15-5-6-16-37)36(44)39-31(22-27-7-3-2-4-8-27)34(42)38-24-28-11-17-41(18-12-28)25-29-13-19-45-20-14-29/h2-4,7-10,21,23,28-29,31H,5-6,11-20,22,24-25H2,1H3,(H,38,42)(H,39,44)(H,40,43)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYSVMKCMIUCHY-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966639 | |
| Record name | Ibodutant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522664-63-7 | |
| Record name | Ibodutant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522664-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibodutant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522664637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibodutant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12042 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibodutant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBODUTANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7RSQ28BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ibodutant's Mechanism of Action in Visceral Hypersensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), represents a significant therapeutic challenge. It is characterized by heightened pain perception in response to normal or mildly noxious stimuli within the internal organs. Tachykinins, a family of neuropeptides, and their receptors play a crucial role in mediating visceral pain signaling. Ibodutant, a selective antagonist of the tachykinin NK2 receptor, has been investigated as a potential therapeutic agent for visceral hypersensitivity, particularly in diarrhea-predominant IBS (IBS-D). This technical guide provides an in-depth overview of the mechanism of action of this compound in visceral hypersensitivity, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing the underlying signaling pathways.
Introduction: The Role of Tachykinins in Visceral Pain
Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides that act as neurotransmitters and neuromodulators in both the central and peripheral nervous systems.[1] Their biological effects are mediated through three distinct G protein-coupled receptors: NK1, NK2, and NK3. While all three receptors are implicated in pain signaling, the NK2 receptor, with its preferential endogenous ligand NKA, is prominently expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[2] Activation of the NK2 receptor is involved in smooth muscle contraction, vasodilation, immune system activation, and, critically, visceral pain sensitivity and intestinal motility.[2] In conditions like IBS, there is evidence of altered tachykinin signaling, contributing to the characteristic symptoms of abdominal pain and altered bowel habits.
This compound: A Selective Tachykinin NK2 Receptor Antagonist
This compound is a non-peptide, selective antagonist of the human tachykinin NK2 receptor.[3] Its high potency and selectivity for the NK2 receptor over NK1 and NK3 receptors make it a targeted therapeutic agent for modulating the effects of NKA in the gut. By blocking the binding of NKA to its receptor, this compound is hypothesized to attenuate the downstream signaling pathways that lead to increased visceral pain perception and altered gut motility.
Mechanism of Action in Visceral Hypersensitivity
The primary mechanism of action of this compound in visceral hypersensitivity is the blockade of the tachykinin NK2 receptor on various cell types within the gastrointestinal tract, including smooth muscle cells and primary afferent neurons. Hyperalgesia in response to intraluminal volume signals is thought to be mediated through the stimulation of NK2 receptors located on the peripheral branches of primary afferent neurons.[4] By antagonizing these receptors, this compound can reduce the hyper-responsiveness that occurs following intestinal inflammation or the application of stressful stimuli.
Tachykinin NK2 Receptor Signaling Pathway
The tachykinin NK2 receptor is a G protein-coupled receptor that primarily couples to Gq/11 and Gs proteins. Upon binding of its agonist, such as NKA, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.
Caption: Tachykinin NK2 Receptor Signaling Pathway and this compound's Point of Intervention.
As illustrated, NKA binding to the NK2 receptor activates Gq/11, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to various cellular responses, including neuronal excitation and smooth muscle contraction, which contribute to visceral hypersensitivity. The NK2 receptor can also couple to Gs, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This compound competitively binds to the NK2 receptor, preventing NKA from initiating this signaling cascade, thereby reducing the downstream cellular responses that contribute to visceral pain.
Preclinical Evidence of Efficacy
Animal models are instrumental in elucidating the mechanisms of visceral hypersensitivity and evaluating the efficacy of novel therapeutic agents.
Key Experimental Protocols
A common methodology to induce and measure visceral hypersensitivity in rodents involves the following steps:
-
Induction of Visceral Hypersensitivity: Various models are used to mimic the visceral hypersensitivity seen in IBS patients. These include:
-
Post-inflammatory models: Colitis is induced by rectal administration of agents like 2,4,6-trinitrobenzenesulfonic acid (TNBS) or dextran sulfate sodium (DSS). The inflammation resolves, but a state of persistent visceral hypersensitivity remains.
-
Stress-induced models: Rodents are subjected to stressors such as water avoidance stress or neonatal maternal separation, which have been shown to induce visceral hypersensitivity.
-
-
Measurement of Visceral Nociception: The primary method for assessing visceral pain is by measuring the visceromotor response (VMR) to colorectal distension (CRD).
-
Surgical Implantation: Electromyography (EMG) electrodes are surgically implanted into the abdominal musculature of the animal.
-
Colorectal Distension (CRD): A balloon catheter is inserted into the colon. The balloon is then inflated to graded pressures or volumes to elicit a pain response.
-
Data Acquisition and Analysis: The EMG activity, representing abdominal muscle contractions, is recorded and quantified. An increased EMG response at a given distension pressure indicates visceral hypersensitivity.
-
Caption: Experimental Workflow for Assessing Visceral Hypersensitivity in Animal Models.
Preclinical Findings with this compound
Preclinical studies have demonstrated the efficacy of this compound in animal models of visceral hypersensitivity.
| Study Parameter | Animal Model | Induction Method | Key Finding | Reference |
| Visceral Nociception | Guinea Pig | TNBS-induced colitis | This compound prevented the increased visceral hypersensitivity to CRD. The effect was observed at lower doses in females than in males. | |
| Abdominal Contractions | Guinea Pig | Control (no induction) | This compound did not affect abdominal contractions in control animals, suggesting its action is more pronounced in a state of hypersensitivity. |
These findings support the hypothesis that this compound can normalize visceral pain perception in pathological states without significantly altering normal visceral sensation. The observed gender-related difference in efficacy in preclinical models is particularly noteworthy, as it mirrors findings in clinical trials.
Clinical Evidence in Irritable Bowel Syndrome (IBS)
This compound has been evaluated in several clinical trials for the treatment of IBS-D.
Phase II Clinical Trial Data
A significant Phase II, multinational, double-blind, placebo-controlled study investigated the efficacy and safety of this compound in patients with IBS-D.
| Endpoint | Population | This compound 10 mg | Placebo | p-value | Reference |
| Responder Rate (Combined: overall symptom and pain relief ≥75% of weeks) | Female Patients | 33.3% | 15.1% | 0.003 | |
| Responder Rate (Combined: abdominal pain and stool consistency improvement) | Female Patients | 54.5% | 31.2% | 0.003 | |
| Weekly Response for Stool Consistency | Overall Population | Statistically significant improvement | - | 0.014 | |
| Weekly Response for Stool Consistency | Female Patients | Statistically significant improvement | - | 0.017 |
The results of this Phase II trial demonstrated a dose-dependent efficacy response for this compound in IBS-D, with the 10 mg dose showing a statistically significant improvement in overall symptoms, abdominal pain, and stool consistency, particularly in female patients. The safety and tolerability profile of this compound was comparable to placebo.
Phase III Clinical Trial Data
Following the promising Phase II results, this compound progressed to Phase III trials. However, a 12-week study in women with IBS-D did not show a statistically significant difference between this compound 10 mg and placebo for the primary endpoint.
| Endpoint | This compound 10 mg | Placebo | Reference |
| Weekly response for abdominal pain intensity and stool consistency over 12 weeks in at least 50% of the weeks | 35.7% | 34.7% |
The reasons for the discrepancy between the Phase II and Phase III results are not fully understood but highlight the complexities of translating efficacy from early-phase to late-phase clinical trials in functional gastrointestinal disorders.
Conclusion
This compound, as a selective tachykinin NK2 receptor antagonist, has a well-defined mechanism of action that targets a key pathway in the generation of visceral hypersensitivity. By blocking the action of Neurokinin A, this compound can attenuate the signaling cascades that lead to increased visceral pain perception. Preclinical studies in animal models of visceral hypersensitivity have provided a strong rationale for its development. While Phase II clinical trials showed promising efficacy, particularly in female patients with IBS-D, these findings were not replicated in a subsequent Phase III trial. Despite the clinical development of this compound for IBS-D being halted, the research into its mechanism of action provides valuable insights into the role of the tachykinin NK2 receptor in visceral pain and underscores the potential of targeting this pathway for the treatment of visceral hypersensitivity. Further research is warranted to understand the factors that influence treatment response to NK2 receptor antagonists in different patient populations.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Gender‐related differential effect of tachykinin NK2 receptor‐mediated visceral hyperalgesia in guinea pig colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Tachykinin NK2 Receptor in the Pathophysiology of IBS-D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of the tachykinin neurokinin-2 (NK2) receptor in the pathophysiology of Irritable Bowel Syndrome with Diarrhea (IBS-D). It synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to support ongoing research and drug development efforts in this field.
Introduction: The NK2 Receptor as a Therapeutic Target in IBS-D
Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are significant modulators of gastrointestinal function.[1] These peptides exert their effects through three G-protein coupled receptors: NK1, NK2, and NK3.[1] While all three are present in the gut, the NK2 receptor, preferentially activated by NKA, has emerged as a key player in mediating intestinal motility, secretion, and visceral pain perception—all central to the symptomatic presentation of IBS-D.[2][3] Its localization on smooth muscle cells and nerves within the gastrointestinal tract positions it as a promising therapeutic target.[4] Extensive preclinical evidence and clinical trials with selective NK2 receptor antagonists have explored its potential for alleviating the primary symptoms of IBS-D.
Tachykinin NK2 Receptor Signaling Pathways
Activation of the NK2 receptor by its primary ligand, NKA, initiates a cascade of intracellular events. The NK2 receptor is coupled to both Gq/G11 and Gs G-proteins. Stimulation of the Gq/G11 pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction. The Gs pathway coupling can lead to the modulation of cyclic adenosine monophosphate (cAMP) levels.
Role of the NK2 Receptor in IBS-D Pathophysiology
The tachykinin NK2 receptor is implicated in the cardinal symptoms of IBS-D through its influence on intestinal motility, secretion, and visceral sensitivity.
Intestinal Motility
In the human colon, the NK2 receptor is a primary mediator of smooth muscle contraction. Tachykinins, including NKA, are released from enteric neurons and act on NK2 receptors expressed on smooth muscle cells to induce potent spasmogenic effects. This excitatory action is particularly prominent in the colon, where the NK2 receptor-mediated component of neurally-induced contractions is significant. In IBS-D, which is characterized by hypermotility, antagonism of the NK2 receptor is hypothesized to normalize colonic transit and reduce diarrheal symptoms.
Intestinal Secretion
The NK2 receptor also plays a role in regulating intestinal fluid and electrolyte secretion. Activation of NK2 receptors can lead to increased water and ion secretion into the intestinal lumen, contributing to the loose or watery stools characteristic of IBS-D. Preclinical studies have shown that selective NK2 receptor antagonists can inhibit agonist-induced intestinal water secretion, suggesting a therapeutic potential in controlling diarrhea.
Visceral Hypersensitivity
A hallmark of IBS is visceral hypersensitivity, an increased perception of pain in response to normal intestinal stimuli, such as luminal distension. Tachykinins are involved in the transmission of nociceptive signals from the gut to the central nervous system. The NK2 receptor, located on peripheral afferent nerve fibers, is thought to contribute to the sensitization of these neurons. Antagonism of the NK2 receptor has been shown in animal models to reduce visceral hyper-responsiveness to colorectal distension, particularly in states of inflammation or stress, which are relevant to IBS pathophysiology.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from preclinical and clinical studies investigating the role of the NK2 receptor and the efficacy of its antagonists.
Table 1: Preclinical Data for NK2 Receptor Antagonists
| Compound | Assay Type | Species/Tissue | Parameter | Value | Reference |
| Ibodutant | Radioligand Binding | Human Recombinant NK2 Receptor | pKi | 10.1 | |
| This compound | Functional Assay (Ca²⁺ release) | Human Recombinant NK2 Receptor | pKB | 9.1 | |
| This compound | Functional Assay (Contraction) | Guinea Pig Colon | pKB | 9.3 | |
| This compound | Functional Assay (Contraction) | Human Urinary Bladder | pKB | 9.2 | |
| Nepadutant | Functional Assay (Contraction) | Rat Muscularis Mucosae | pKB | 9.3 | |
| Nepadutant | Functional Assay (Ion Transport) | Rat Mucosa | pKB | 8.6 | |
| MEN 11420 | Functional Assay (Contraction) | Isolated Smooth Muscle | pKB | 8.1 - 10.2 |
Table 2: Clinical Trial Efficacy Data for this compound in IBS-D
| Trial/Endpoint | This compound Dose | Placebo | p-value | Population | Reference |
| Phase II (IRIS-2) - Primary Endpoint | |||||
| Responder Rate (≥75% weeks with satisfactory relief of overall symptoms and pain) | 1 mg | 27.5% | - | Overall | |
| 3 mg | 33.3% | - | Overall | ||
| 10 mg | 39.6% | <0.05 | Overall | ||
| 10 mg | 31.2% | 0.003 | Females | ||
| Phase II (IRIS-2) - Secondary Endpoints (Females) | |||||
| Responder Rate (≥50% weeks with satisfactory relief of overall symptoms and pain) | 10 mg | 41.0% | 0.014 | Females | |
| Combined Weekly Response (Abdominal pain and stool consistency) | 10 mg | 31.2% | 0.003 | Females | |
| Weekly Response (Stool consistency) | 10 mg | - | 0.017 | Females | |
| Phase III (NAK-06/IRIS-3) - Primary Endpoint | |||||
| Weekly Response (Abdominal pain and stool consistency over 12 weeks in ≥50% of weeks) | 10 mg | 34.7% | NS | Females |
NS: Not Significant
Table 3: NK2 Receptor (TACR2) mRNA Expression in Human Colon
| Condition | Finding | Comparison | Reference |
| Healthy vs. Female IBS Patients | Higher tachykinin receptor expression | In control subjects | |
| Healthy vs. Male IBS Patients | No significant difference | - | |
| Inflammatory Bowel Disease | Increased NK2 receptor mRNA | In lamina propria inflammatory cells |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the NK2 receptor in IBS-D are provided below.
In Vitro Intestinal Smooth Muscle Contractility Assay (Organ Bath)
This protocol is designed to assess the contractile response of intestinal smooth muscle to NK2 receptor agonists and the inhibitory effect of antagonists.
-
Tissue Preparation:
-
Human colonic tissue or animal (e.g., guinea pig) ileum is obtained and placed in cold, oxygenated Krebs-Henseleit solution.
-
The longitudinal or circular muscle layer is carefully dissected and cut into strips (approximately 10 mm x 2 mm).
-
-
Experimental Setup:
-
Each muscle strip is suspended vertically in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washes.
-
-
Data Acquisition:
-
Cumulative concentration-response curves are generated by adding increasing concentrations of an NK2 receptor agonist (e.g., [β-Ala8]-Neurokinin A (4-10)) to the organ bath.
-
To test antagonists, the tissue is pre-incubated with the antagonist (e.g., this compound) for a set period (e.g., 30 minutes) before generating the agonist concentration-response curve.
-
Contractile responses are recorded and analyzed using appropriate software.
-
-
Data Analysis:
-
Agonist potency (EC50) and maximal response (Emax) are calculated from the concentration-response curves.
-
Antagonist potency is determined by calculating the pA2 or pKB value from the rightward shift of the agonist concentration-response curve in the presence of the antagonist.
-
In Vivo Visceral Hypersensitivity Assessment (Colorectal Distension)
This protocol measures the visceromotor response (VMR) to colorectal distension (CRD) in rodents as an index of visceral pain.
-
Animal Preparation:
-
Rats or mice are anesthetized, and bipolar electrodes are implanted into the external oblique abdominal muscles for electromyography (EMG) recording.
-
Animals are allowed to recover from surgery for several days.
-
-
Experimental Procedure:
-
On the day of the experiment, a flexible balloon catheter is inserted into the descending colon and rectum.
-
After an acclimation period, graded, phasic CRD is performed by inflating the balloon to various pressures (e.g., 10, 20, 40, 60 mmHg) for a fixed duration (e.g., 20 seconds) with a rest interval between distensions.
-
-
Data Acquisition:
-
EMG activity is recorded continuously before, during, and after each distension.
-
The EMG signal is amplified, filtered, and rectified.
-
-
Data Analysis:
-
The VMR is quantified by calculating the area under the curve (AUC) of the EMG recording during the distension period, corrected for baseline activity.
-
The effect of an NK2 receptor antagonist is assessed by administering the compound (e.g., intravenously or orally) prior to the CRD protocol and comparing the VMR to that of vehicle-treated animals.
-
Radioligand Binding Assay for NK2 Receptor
This protocol is used to determine the binding affinity of compounds for the NK2 receptor.
-
Membrane Preparation:
-
Tissue (e.g., human colon) or cells expressing the NK2 receptor are homogenized in a cold buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined.
-
-
Binding Assay:
-
In a multi-well plate, membrane preparations are incubated with a radiolabeled NK2 receptor ligand (e.g., ¹²⁵I-NKA) and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 receptor ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key experimental and clinical trial workflows.
References
- 1. Gender-Related Differences of Tachykinin NK2 Receptor Expression and Activity in Human Colonic Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential alterations in tachykinin NK2 receptors in isolated colonic circular smooth muscle in inflammatory bowel disease and idiopathic chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Ibodutant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibodutant (MEN15596) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] Developed by Menarini, it has been investigated for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] This technical guide provides an in-depth overview of the preclinical pharmacological profile of this compound, detailing its mechanism of action, binding affinity, selectivity, and in vitro and in vivo efficacy. The experimental protocols for key assays are described, and quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's preclinical characteristics.
Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the tachykinin NK2 receptor.[2] The NK2 receptor is a G protein-coupled receptor (GPCR) that is preferentially activated by the neuropeptide neurokinin A (NKA).[3] In the gastrointestinal tract, activation of NK2 receptors is involved in smooth muscle contraction, visceral pain sensitivity, and intestinal motility. By antagonizing the NK2 receptor, this compound inhibits the downstream signaling pathways initiated by NKA, thereby modulating these physiological processes.
Tachykinin NK2 Receptor Signaling Pathway
The NK2 receptor couples to Gq and Gs G-proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through radioligand binding assays and functional contractility assays.
Radioligand Binding Assays
Radioligand binding assays were performed to determine the affinity of this compound for the NK2 receptor.
-
Tissue Preparation: Membranes were prepared from human colon smooth muscle.
-
Radioligand: [125I]NKA was used as the radioligand.
-
Assay Principle: The assay measures the ability of this compound to displace the specific binding of [125I]NKA to the NK2 receptors in the prepared membranes.
-
Data Analysis: The antagonist affinity of this compound is expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). The Ki is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
| Compound | Tissue Source | Radioligand | pKi |
| This compound | Human Colon Smooth Muscle | [125I]NKA | 9.9 |
| Saredutant | Human Colon Smooth Muscle | [125I]NKA | 9.2 |
| Nepadutant | Human Colon Smooth Muscle | [125I]NKA | 8.4 |
Functional Assays: Contractility Studies
The antagonist potency of this compound was evaluated in functional assays measuring the contraction of human colon smooth muscle strips.
-
Tissue Preparation: Smooth muscle strips were prepared from the human colon.
-
Agonist: The selective NK2 receptor agonist [βAla(8)]NKA(4-10) was used to induce contractions.
-
Assay Principle: The ability of this compound to inhibit the contractile response induced by the NK2 agonist was measured. This compound was added at increasing concentrations, and the concentration-response curves for the agonist were generated.
-
Data Analysis: The antagonist potency is expressed as the pKB value, which is the negative logarithm of the equilibrium dissociation constant (KB) of the antagonist. A Schild plot analysis was used to determine the nature of the antagonism (surmountable vs. insurmountable). A slope not significantly different from unity in the Schild plot indicates competitive (surmountable) antagonism.
| Parameter | Value | Interpretation |
| pKB | 9.1 | High antagonist potency |
| Schild Plot Slope | 1.02 | Surmountable (competitive) antagonism |
Reversibility experiments showed that the inhibitory effect of this compound on agonist-induced contractions was persistent, with no significant recovery observed after repeated washing for up to 3 hours, indicating a long duration of action.
In Vivo Pharmacology
The in vivo efficacy of this compound has been demonstrated in animal models of visceral hypersensitivity and colitis.
Guinea Pig Model of TNBS-Induced Colitis and Visceral Hypersensitivity
This model is used to assess the potential of compounds to reduce visceral pain and inflammation associated with inflammatory bowel disease.
-
Induction of Colitis: Colitis was induced in guinea pigs by a single intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol.
-
Assessment of Visceral Hypersensitivity: Visceral sensitivity was evaluated by measuring the abdominal contractile response to colorectal distension (CRD) using electromyography. A balloon catheter is inserted into the colon, and the pressure is gradually increased.
-
Drug Administration: this compound was administered subcutaneously 30 minutes before the CRD procedure.
-
Data Analysis: The inhibitory effect of this compound on the number of abdominal contractions in response to CRD was quantified, and the ED50 (the dose that produces 50% of the maximal effect) was calculated.
| Model | Agonist/Stimulus | Route of Administration | ED50 |
| Anesthetized Guinea Pig (Colonic Contractions) | [βAla8]NKA(4–10) | Intravenous (i.v.) | 0.18 µmol/kg |
| Anesthetized Guinea Pig (Colonic Contractions) | [βAla8]NKA(4–10) | Intraduodenal (i.d.) | 3.16 µmol/kg |
This compound demonstrated a potent and dose-dependent inhibitory effect on colonic contractions induced by an NK2 receptor agonist. Importantly, this compound did not affect colonic contractions induced by an NK1 receptor selective agonist, highlighting its in vivo selectivity.
Selectivity Profile
This compound exhibits high selectivity for the NK2 receptor over other tachykinin receptors (NK1 and NK3). In vivo studies in guinea pigs showed that this compound did not affect colonic contractions elicited by the NK1 receptor selective agonist [Sar9]substance P sulfone at a dose that potently inhibited NK2 receptor-mediated contractions.
Conclusion
The preclinical pharmacological profile of this compound demonstrates that it is a highly potent, selective, and competitive antagonist of the tachykinin NK2 receptor with a long duration of action. In vitro studies have established its high affinity and antagonist potency at the human NK2 receptor. In vivo studies in relevant animal models have confirmed its efficacy in modulating visceral hypersensitivity and gut motility. These findings provided a strong rationale for the clinical development of this compound for the treatment of IBS-D. Although clinical trials showed efficacy in female patients, the development of this compound was discontinued. Nevertheless, the preclinical data for this compound remain a valuable reference for the development of future NK2 receptor antagonists.
References
- 1. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gender‐related differential effect of tachykinin NK2 receptor‐mediated visceral hyperalgesia in guinea pig colon - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Ibodutant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibodutant (MEN15596) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Developed by the Menarini Group, it was investigated as a potential oral treatment for diarrhea-predominant irritable bowel syndrome (IBS-D). Tachykinins, such as neurokinin A (NKA), are implicated in the pathophysiology of IBS-D, and their effects are mediated through NK2 receptors in the gastrointestinal tract. This compound showed promise in preclinical studies and early clinical trials, particularly in female patients. However, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of this compound.
Introduction: The Rationale for NK2 Receptor Antagonism in IBS-D
Irritable bowel syndrome with diarrhea (IBS-D) is a functional gastrointestinal disorder characterized by chronic abdominal pain and diarrhea.[1] The tachykinin family of neuropeptides, including neurokinin A (NKA), plays a significant role in regulating gut motility, visceral sensitivity, and inflammation, primarily through the activation of neurokinin receptors. The NK2 receptor is predominantly expressed in the smooth muscle of the gastrointestinal tract.[2] Activation of the NK2 receptor by NKA leads to smooth muscle contraction and has been implicated in the pathophysiology of IBS-D.[3] Therefore, antagonism of the NK2 receptor presented a rational therapeutic target for the treatment of IBS-D. This compound was developed as a selective antagonist for this receptor.[4]
Discovery and Synthesis
Lead Identification and Optimization
This compound was identified through a process of library screening and subsequent lead optimization by the Menarini Group.[5] The aim was to develop a potent and selective non-peptide antagonist of the NK2 receptor with good oral bioavailability and a long duration of action.
Chemical Synthesis
While a detailed step-by-step synthesis protocol is not publicly available, the synthesis of this compound starts from commercially available methyl tetrahydro-2H-pyran-4-carboxylate. This is hydrolyzed to the corresponding carboxylic acid and then converted to the acyl chloride. Subsequent reaction steps lead to the final compound, 6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4- yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide.
Mechanism of Action: Targeting the NK2 Receptor Signaling Pathway
This compound is a selective antagonist of the tachykinin NK2 receptor. It exerts its pharmacological effect by competitively blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like NKA, primarily couples to Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By blocking this pathway, this compound reduces the contractile response of gastrointestinal smooth muscle to NKA.
Preclinical Development
In Vitro Pharmacology
This compound demonstrated high affinity and potency for the human NK2 receptor in in vitro studies.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (pKi) | 9.9 | Human Colon Smooth Muscle | |
| Antagonist Potency (pKB) | 9.1 | Human Colon Smooth Muscle |
Experimental Protocols
-
Objective: To determine the binding affinity of this compound to the NK2 receptor.
-
Method: Membranes from human colon smooth muscle were incubated with a radiolabeled NK2 receptor agonist ([¹²⁵I]NKA) in the presence of varying concentrations of this compound. The amount of radioactivity bound to the membranes was measured to determine the concentration of this compound required to inhibit 50% of the radioligand binding (IC50). The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.
-
Objective: To assess the antagonist potency of this compound in a functional assay.
-
Method: Strips of human colon smooth muscle were mounted in an organ bath. Contractions were induced by the selective NK2 receptor agonist [βAla⁸]NKA(4-10). The ability of different concentrations of this compound to inhibit these contractions was measured. The pKB value, a measure of antagonist potency, was calculated from the rightward shift of the agonist concentration-response curve in the presence of the antagonist.
Preclinical Pharmacokinetics
Clinical Development
This compound progressed to Phase III clinical trials for the treatment of IBS-D.
Phase II Clinical Trial (IRIS-2, NCT01303224)
This multinational, double-blind, placebo-controlled study evaluated the efficacy and safety of three doses of this compound (1 mg, 3 mg, and 10 mg) administered once daily for eight weeks in patients with IBS-D.
Table 2: Key Efficacy Results of the IRIS-2 Phase II Trial
| Endpoint | Placebo | This compound 1 mg | This compound 3 mg | This compound 10 mg | p-value (10 mg vs Placebo) | Reference |
| Overall Population | ||||||
| Responder Rate (Overall IBS Symptom Relief ≥75% of weeks) | 28.7% | 34.6% | 35.1% | 41.4% | - | |
| Female Patients | ||||||
| Responder Rate (Overall IBS Symptom Relief ≥75% of weeks) | 27.0% | - | - | 40.0% | 0.032 | |
| FDA-Endorsed Responder Rate (Pain and Stool Consistency) | 37.0% | - | - | 49.0% | 0.048 |
The Phase II trial demonstrated a dose-dependent efficacy response, with the 10 mg dose showing statistically significant improvement in female patients. The safety and tolerability of this compound were excellent at all doses.
Phase III Clinical Trial (IRIS-3, NCT02107196 and NAK-06)
A Phase III clinical program was initiated to further evaluate the efficacy and safety of this compound 10 mg once daily in female patients with IBS-D. However, the 52-week Phase III study (NAK-06) was terminated in 2015 due to low response and negative results. The IRIS-3 (NCT02107196) study, a 12-week trial, was also part of this program.
Table 3: Primary Outcome of the IRIS-3 Phase III Trial (NCT02107196)
| Endpoint | Placebo | This compound 10 mg | Reference |
| Weekly response for abdominal pain intensity and stool consistency over 12 weeks of treatment in ≥50% of the weeks | 34.7% | 35.7% |
The primary endpoint of the IRIS-3 trial was not met, as there was no statistically significant difference between the this compound and placebo groups.
Clinical Pharmacokinetics
Phase I clinical studies in healthy volunteers indicated good oral absorption and a half-life sufficient for once-daily dosing. However, detailed quantitative clinical pharmacokinetic parameters are not publicly available.
Conclusion and Future Perspectives
This compound was a promising NK2 receptor antagonist that showed a clear mechanism of action and favorable preclinical and early clinical results, particularly in a subpopulation of female IBS-D patients. However, the failure to meet the primary endpoint in the Phase III clinical trial program led to the discontinuation of its development. The reasons for the discrepancy between the Phase II and Phase III results are not fully clear but could be multifactorial, including placebo response rates and patient population heterogeneity. The development history of this compound underscores the challenges in translating promising early-phase data into late-stage clinical success for functional gastrointestinal disorders. Despite its discontinuation, the research on this compound has contributed to a better understanding of the role of the tachykinin system in IBS-D and may inform future drug development efforts targeting this pathway.
References
- 1. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 2. IBS-D Phase III this compound IRIS-3 Study: uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 3. IP3 and PLC [worms.zoology.wisc.edu]
- 4. A Literature Review of Major Clinical Trials That Contributed to Treatment Protocols of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Ibodutant: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibodutant is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] It was investigated as a potential therapeutic agent for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
This compound is a complex organic molecule with the systematic IUPAC name Nα-[(1-{[(6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclopentyl)carbonyl]-N-{[1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methyl}-D-phenylalaninamide. Its chemical and physical properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | Nα-[(1-{[(6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclopentyl)carbonyl]-N-{[1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methyl}-D-phenylalaninamide |
| CAS Number | 522664-63-7 |
| Molecular Formula | C37H48N4O4S |
| Molecular Weight | 644.88 g/mol |
| SMILES | CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N--INVALID-LINK--C(=O)NCC5CCN(CC5)CC6CCOCC6 |
| InChI Key | YQYSVMKCMIUCHY-WJOKGBTCSA-N |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential coupling of several key intermediates. While a detailed, step-by-step experimental protocol with specific reaction conditions and yields is not publicly available in the form of a patent or a full research paper, a summary of the synthetic route has been described. The following is a description of the likely synthetic pathway based on available information.
Synthetic Pathway Overview
Experimental Protocol Summary
Based on the available literature, the synthesis of this compound can be summarized in the following key steps:
-
Preparation of 6-methyl-1-benzothiophene-2-carboxylic acid: This starting material is prepared from 6-methyl-1-benzothiophene through a carboxylation reaction.
-
Amide Coupling of Fragments A and B: The synthesized 6-methyl-1-benzothiophene-2-carboxylic acid is coupled with a protected form of 1-aminocyclopentanecarboxylic acid to form the first key intermediate.
-
Sequential Amide Couplings: The product from the previous step undergoes deprotection, followed by another amide coupling with a protected D-phenylalanine derivative.
-
Final Amide Coupling: After another deprotection step, the resulting intermediate is coupled with the pre-synthesized N-((1-(tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methylamine fragment to yield the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as chromatography and/or recrystallization.
It is important to note that this is a generalized summary, and the actual experimental conditions, including solvents, reagents, temperatures, and reaction times, would need to be optimized for each step.
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the tachykinin NK2 receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor primarily activates the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction. This compound competitively binds to the NK2 receptor, preventing the binding of NKA and thereby inhibiting this signaling cascade.
References
In Vitro Characterization of Ibodutant's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Ibodutant's binding affinity for the tachykinin neurokinin-2 (NK2) receptor. This compound (also known as MEN15596) is a selective, non-peptide antagonist of the NK2 receptor and has been investigated for its therapeutic potential in conditions such as irritable bowel syndrome with diarrhea (IBS-D).[1][2] This document summarizes key quantitative binding data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the NK2 receptor has been determined through various in vitro assays, primarily radioligand binding and functional contractility studies. The data consistently demonstrates this compound's high affinity and potency as an NK2 receptor antagonist.
| Ligand | Preparation | Assay Type | Radioligand | Affinity Metric (pKi) | Affinity Metric (Ki in nM) | Reference |
| This compound | Human Colon Smooth Muscle Membranes | Radioligand Binding | [125I]NKA | 9.9 | - | [3][4] |
| This compound | Human Recombinant NK2 Receptors | Radioligand Binding | - | 10.1 | 0.08 | [1] |
| Nepadutant | Human Colon Smooth Muscle Membranes | Radioligand Binding | [125I]NKA | 8.4 | - | |
| Saredutant | Human Colon Smooth Muscle Membranes | Radioligand Binding | [125I]NKA | 9.2 | - | |
| MEN 11420 (Nepadutant) | Human NK2 Receptor in CHO Cells | Radioligand Binding | [125I]-neurokinin A | - | 2.5 ± 0.7 | |
| MEN 11420 (Nepadutant) | Human NK2 Receptor in CHO Cells | Radioligand Binding | [3H]-SR 48968 | - | 2.6 ± 0.4 |
Table 1: Comparative in vitro binding affinities of this compound and other NK2 receptor antagonists.
| Compound | Tissue/Cell Preparation | Agonist | Potency Metric (pKB) | Reference |
| This compound | Human Colon Smooth Muscle Strips | [βAla8]NKA(4-10) | 9.1 | |
| This compound | Human Recombinant NK2 Receptors | Neurokinin A (NKA) | 9.1 | |
| This compound | Guinea Pig Colon | - | 9.3 | |
| This compound | Human Urinary Bladder | - | 9.2 | |
| This compound | Mini-pig Urinary Bladder | - | 8.8 | |
| This compound | Rat Urinary Bladder | - | 6.3 | |
| This compound | Mouse Urinary Bladder | - | 5.8 | |
| MEN 11420 (Nepadutant) | Rabbit Isolated Pulmonary Artery | - | 8.6 ± 0.07 | |
| MEN 11420 (Nepadutant) | Rat Urinary Bladder | - | 9.0 ± 0.04 | |
| MEN 11420 (Nepadutant) | Hamster Trachea | - | 10.2 ± 0.14 | |
| MEN 11420 (Nepadutant) | Mouse Urinary Bladder | - | 9.8 ± 0.15 |
Table 2: Antagonist potency of this compound and Nepadutant in various functional assays.
Experimental Protocols
The characterization of this compound's binding affinity relies on well-established in vitro pharmacological techniques. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The displacement of this radioligand by an unlabeled compound, such as this compound, allows for the determination of the unlabeled compound's binding affinity.
Membrane Preparation:
-
Tissues (e.g., human colon smooth muscle) or cells expressing the target receptor (e.g., CHO cells with human recombinant NK2 receptors) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.
-
Protein concentration of the membrane preparation is determined using a standard protein assay, such as the BCA assay.
Competition Binding Assay:
-
Thawed membrane preparations are resuspended in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order: the membrane preparation, varying concentrations of the unlabeled competitor (this compound), and a fixed concentration of the radioligand (e.g., [125I]NKA).
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate the bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (Contractility Studies)
Functional assays are crucial for determining the potency of a compound in a more physiologically relevant system. For this compound, contractility assays using isolated smooth muscle tissues are commonly employed.
Tissue Preparation and Mounting:
-
Strips of smooth muscle from tissues such as the human colon are dissected and mounted in organ baths.
-
The organ baths contain a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.
-
The muscle strips are connected to isometric force transducers to record changes in muscle tension.
-
The preparations are allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes) before the start of the experiment.
Experimental Procedure:
-
The viability of the tissue is often assessed by eliciting a contractile response with a high concentration of potassium chloride (KCl).
-
To determine the antagonist potency of this compound, cumulative concentration-response curves to an NK2 receptor agonist (e.g., [βAla8]NKA(4-10)) are generated in the absence and presence of increasing concentrations of this compound.
-
This compound is typically pre-incubated with the tissue for a specific period (e.g., 60 minutes) before the addition of the agonist.
-
The contractile responses are recorded and analyzed. The antagonist potency is often expressed as a pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
A Schild plot analysis can be performed to determine the nature of the antagonism (competitive or non-competitive). A slope not significantly different from unity suggests competitive antagonism.
Signaling Pathways and Experimental Workflows
NK2 Receptor Signaling Pathway
The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, neurokinin A (NKA), it primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for smooth muscle contraction.
NK2 Receptor Signaling Pathway and this compound's Mechanism of Action.
Radioligand Binding Assay Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound.
Workflow for a Competitive Radioligand Binding Assay.
Contractility Assay Workflow
This diagram outlines the key steps involved in a contractility assay to assess the functional antagonist potency of this compound.
Workflow for a Functional Contractility Assay.
References
Ibodutant: A Selective Neurokinin-2 Receptor Antagonist for Functional Bowel Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ibodutant, a selective antagonist of the neurokinin-2 (NK2) receptor, has been investigated as a potential therapeutic agent for functional bowel disorders, particularly irritable bowel syndrome with diarrhea (IBS-D). Tachykinins, such as neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of IBS-D, contributing to visceral hypersensitivity and altered gut motility.[1][2] this compound's mechanism of action involves the blockade of NK2 receptors, which are G-protein coupled receptors predominantly expressed in the gastrointestinal tract.[3][4] This technical guide provides a comprehensive overview of this compound, summarizing key preclinical and clinical findings. It includes detailed experimental protocols, quantitative data from clinical trials, and visualizations of the underlying signaling pathways to serve as a resource for researchers and professionals in the field of gastroenterology and drug development.
Introduction: The Rationale for NK2 Receptor Antagonism in Functional Bowel Disorders
Functional bowel disorders, including Irritable Bowel Syndrome (IBS), are characterized by chronic or recurrent abdominal pain, discomfort, and altered bowel habits.[5] A key factor in the manifestation of these symptoms is visceral hypersensitivity, an increased sensory response to stimuli within the gut. The tachykinin family of neuropeptides, particularly neurokinin A (NKA), and their receptors are key players in modulating gut motility and pain perception.
The neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family, is a G-protein coupled receptor (GPCR) that is widely distributed throughout the gastrointestinal tract. Activation of the NK2 receptor by its endogenous ligand, NKA, has been shown to induce smooth muscle contraction and has been implicated in the generation of visceral pain signals. Therefore, the selective antagonism of the NK2 receptor presents a promising therapeutic strategy for mitigating the symptoms of functional bowel disorders like IBS-D. This compound is a selective NK2 receptor antagonist that has been evaluated in clinical trials for this indication.
Mechanism of Action: The Neurokinin-2 Receptor Signaling Pathway
This compound exerts its pharmacological effects by selectively inhibiting the neurokinin-2 (NK2) receptor. The NK2 receptor is a Gq-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, neurokinin A (NKA), the receptor undergoes a conformational change, leading to the activation of the associated Gq alpha subunit.
Activated Gq, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of downstream targets that ultimately result in smooth muscle contraction and the transmission of nociceptive signals. By blocking the initial binding of NKA, this compound prevents the initiation of this signaling cascade.
Preclinical Evaluation: Assessing Efficacy in Animal Models
The therapeutic potential of this compound was initially explored in preclinical animal models designed to mimic the key pathophysiological features of IBS-D, namely visceral hypersensitivity and altered gut motility.
Experimental Protocol: TNBS-Induced Visceral Hypersensitivity in Rats
This model is used to assess the efficacy of compounds in reducing visceral pain.
Objective: To induce a state of visceral hypersensitivity in rats using trinitrobenzene sulfonic acid (TNBS) and to evaluate the effect of this compound on the visceromotor response to colorectal distension.
Materials:
-
Male Wistar rats (200-250g)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (50 mg/mL in 50% ethanol)
-
Saline solution (0.9% NaCl)
-
Isoflurane for anesthesia
-
Colorectal distension balloon catheter (e.g., 2 cm latex balloon)
-
Pressure transducer and data acquisition system
-
Electromyography (EMG) electrodes and amplifier
Procedure:
-
Induction of Colitis:
-
Rats are lightly anesthetized with isoflurane.
-
A flexible catheter is inserted 8 cm into the colon.
-
1 mL of TNBS solution (or saline for control animals) is instilled into the colon.
-
The rats are maintained in a head-down position for 1 minute to ensure distribution of the solution.
-
-
Assessment of Visceral Hypersensitivity (typically 7 days post-TNBS):
-
Rats are anesthetized, and EMG electrodes are implanted into the external oblique abdominal muscles.
-
A lubricated balloon catheter is inserted into the colorectum (6 cm from the anus).
-
After a recovery and acclimatization period, colorectal distension (CRD) is performed by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.
-
The visceromotor response (VMR), measured as the EMG activity of the abdominal muscles, is recorded and quantified.
-
-
Drug Administration:
-
This compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the CRD assessment.
-
Data Analysis: The VMR at each distension pressure is compared between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., two-way ANOVA). A significant reduction in VMR in the this compound group indicates a reduction in visceral hypersensitivity.
Experimental Protocol: Charcoal Meal Gastrointestinal Transit in Mice
This model is used to evaluate the effect of a compound on gastrointestinal motility.
Objective: To measure the rate of gastrointestinal transit in mice and to determine the effect of this compound on this parameter.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
Vehicle control (e.g., saline or water)
-
Oral gavage needles
Procedure:
-
Fasting: Mice are fasted for a standardized period (e.g., 12-18 hours) with free access to water to ensure an empty stomach.
-
Drug Administration: this compound or vehicle is administered orally at a specific time point before the charcoal meal (e.g., 30 minutes).
-
Charcoal Meal Administration: A fixed volume of the charcoal meal (e.g., 0.1 mL/10g body weight) is administered orally to each mouse.
-
Transit Measurement:
-
After a set time (e.g., 20-30 minutes), the mice are euthanized by cervical dislocation.
-
The small intestine, from the pyloric sphincter to the cecum, is carefully dissected.
-
The total length of the small intestine is measured.
-
The distance traveled by the charcoal front from the pylorus is measured.
-
-
Data Analysis: The gastrointestinal transit is calculated as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100. The mean transit percentage is compared between the vehicle and this compound groups using a t-test or ANOVA.
Clinical Development: Efficacy and Safety in IBS-D Patients
This compound has been evaluated in Phase II and Phase III clinical trials to assess its efficacy and safety in patients with diarrhea-predominant irritable bowel syndrome (IBS-D).
Phase II Clinical Trial (NCT01303224)
This was a multinational, double-blind, placebo-controlled study that randomized 559 patients with IBS-D to receive this compound (1 mg, 3 mg, or 10 mg once daily) or placebo for eight weeks. The primary endpoint was the proportion of responders, defined as patients reporting satisfactory relief of overall IBS symptoms and abdominal pain/discomfort for at least 75% of the weeks.
Key Findings:
-
A dose-dependent increase in the proportion of responders was observed with this compound.
-
In a prespecified analysis by gender, this compound 10 mg demonstrated a statistically significant improvement compared to placebo in female patients (p=0.003). No significant effect was observed in male patients.
-
The safety and tolerability of this compound were similar to placebo across all doses.
| Endpoint | Placebo | This compound 1 mg | This compound 3 mg | This compound 10 mg | p-value (10 mg vs Placebo in Females) |
| Overall Population - Primary Responder Rate (%) | 27.5 | 32.1 | 33.3 | 39.6 | - |
| Female Patients - Primary Responder Rate (%) | 31.2 | 25.5 | 21.6 | 54.5 | 0.003 |
| Female Patients - Weekly Response for Abdominal Pain (%) | 45.1 | - | - | 53.2 | 0.025 |
| Female Patients - Weekly Response for Stool Consistency (%) | - | - | - | - | 0.017 |
Table 1: Key Efficacy Results from the Phase II Clinical Trial of this compound in IBS-D.
Phase III Clinical Trial (NCT02120027)
A 52-week, double-blind, placebo-controlled Phase III study was conducted to further evaluate the efficacy and safety of this compound 10 mg once daily in female patients with IBS-D. The primary endpoint was the proportion of patients who were weekly responders for both abdominal pain intensity and stool consistency for at least 50% of the first 24 weeks of treatment.
Key Findings:
-
The study did not meet its primary endpoint, with no statistically significant difference observed between the this compound and placebo groups.
-
The safety profile of this compound was comparable to placebo.
| Endpoint | Placebo | This compound 10 mg | p-value |
| Composite Responders for Abdominal Pain and Stool Consistency (%) | 34.7 | 35.7 | NS |
| Weekly Responders for Abdominal Pain (%) | 47.7 | 48.0 | NS |
Table 2: Primary Efficacy Results from the Phase III Clinical Trial of this compound in Female IBS-D Patients.
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated, with a safety profile similar to that of placebo. The most commonly reported adverse events were generally mild to moderate in severity. No significant safety concerns were identified.
Conclusion and Future Directions
This compound, a selective NK2 receptor antagonist, has shown a clear biological rationale for the treatment of functional bowel disorders. While the Phase II clinical trial demonstrated a promising, dose-dependent efficacy signal, particularly in female patients with IBS-D, the subsequent Phase III trial did not confirm these findings for the primary endpoint. The discrepancy between the Phase II and Phase III results warrants further investigation. Future research could explore different patient populations, alternative dosing regimens, or the use of this compound in combination with other therapeutic agents. The development of more selective or potent NK2 receptor antagonists may also hold promise for the management of IBS-D and other functional bowel disorders.
References
- 1. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The neurokinin-2 receptor antagonist this compound improves overall symptoms, abdominal pain and stool pattern in female patients in a phase II study of diarrhoea-predominant IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gq-linked NK(2) receptors mediate neurally induced contraction of human sigmoid circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Ibodutant in Animal Models of Irritable Bowel Syndrome (IBS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of ibodutant, a selective tachykinin NK2 receptor antagonist, in preclinical animal models of Irritable Bowel Syndrome (IBS). The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound in models of visceral hypersensitivity, a key hallmark of IBS.
Introduction
This compound (also known as MEN15596) is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor.[1] Tachykinins, such as neurokinin A (NKA), are neurotransmitters implicated in the pathophysiology of IBS, contributing to increased gut motility and visceral pain. By blocking the NK2 receptor, this compound aims to alleviate these symptoms. While clinical trials in humans have been conducted, preclinical evaluation in relevant animal models is crucial for understanding its mechanism of action and therapeutic potential.
This document outlines protocols for inducing IBS-like symptoms in animal models and methodologies for assessing the effects of this compound on visceral sensitivity.
This compound: Mechanism of Action
This compound selectively blocks the tachykinin NK2 receptor, preventing the binding of its endogenous ligand, NKA. In the gastrointestinal tract, NK2 receptors are expressed on various cell types, including smooth muscle cells and enteric neurons. Activation of these receptors by NKA, released from sensory nerve endings, leads to a cascade of intracellular events that contribute to visceral hypersensitivity and altered gut motility.
Signaling Pathway of NK2 Receptor Activation and this compound Inhibition
The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by NKA, this pathway initiates a signaling cascade that ultimately leads to smooth muscle contraction and neuronal excitation. This compound acts as a competitive antagonist at the NK2 receptor, preventing this cascade.
Caption: NK2 Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data on this compound Dosage in Animal Models
The following table summarizes the available quantitative data on this compound dosage from in vivo studies in an animal model relevant to IBS. It is important to note that publicly available data on this compound dosage in rat models of IBS is limited.
| Animal Model | Species | Route of Administration | This compound Dosage (mg/kg) | Observed Effect | Reference |
| TNBS-induced colitis (visceral hypersensitivity) | Guinea Pig | Subcutaneous (s.c.) | 0.33, 0.65, 1.9, 6.5 | Dose-dependent inhibition of visceral hyperalgesia. Effective dose was lower in females (0.65 mg/kg) compared to males (1.9 and 6.5 mg/kg). | [Cialdai et al., 2006 (as cited in Bellucci et al., 2016)] |
Experimental Protocols
This section provides detailed protocols for inducing IBS-like visceral hypersensitivity in animal models and for assessing the effects of this compound.
Animal Models of Visceral Hypersensitivity
Several animal models have been developed to mimic the visceral hypersensitivity observed in IBS patients. The choice of model may depend on the specific research question and available resources.
This model induces a transient colonic inflammation that leads to long-lasting visceral hypersensitivity, even after the inflammation has resolved.
Protocol for TNBS-Induced Colitis in Guinea Pigs:
-
Animals: Male and female Dunkin-Hartley guinea pigs (250-300g).
-
Acclimatization: House the animals in standard conditions for at least one week before the experiment.
-
Induction of Colitis:
-
Lightly anesthetize the animals.
-
Instill 0.5 mL of TNBS (30 mg/mL in 30% ethanol) intra-rectally via a soft catheter.
-
Keep the animal in a head-down position for a few minutes to prevent leakage.
-
-
Post-Induction: House the animals individually and monitor their health. Visceral sensitivity testing is typically performed 3 days after TNBS instillation.
Protocol for TNBS-Induced Colitis in Rats:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Acclimatization: As above.
-
Induction of Colitis:
-
Post-Induction: Monitor the animals for signs of colitis (e.g., weight loss, diarrhea). Visceral sensitivity can be assessed at various time points after induction (e.g., 7, 14, 28 days) to evaluate the development of post-inflammatory visceral hypersensitivity.
This is a model of psychological stress-induced visceral hypersensitivity.
Protocol for Water Avoidance Stress:
-
Animals: Male Wistar rats (200-250g).
-
Apparatus: A plastic tank (45 cm long, 25 cm wide, 25 cm high) with a block (8 cm x 8 cm x 10 cm) affixed to the center of the floor. The tank is filled with fresh water (25°C) to a level of 1 cm below the top of the block.
-
Procedure:
-
Place each rat on the block in the center of the tank for a period of 1 hour.
-
This procedure is typically repeated daily for a set number of days (e.g., 7-10 days) to induce chronic stress.
-
-
Assessment: Visceral sensitivity is assessed after the stress period.
This model involves early life stress, which has been linked to the development of IBS in adulthood.
Protocol for Neonatal Maternal Separation:
-
Animals: Rat pups (postnatal day 2-14).
-
Procedure:
-
Separate the pups from their dam for 3 hours each day from postnatal day 2 to day 14.
-
Keep the pups in a separate cage with controlled temperature.
-
-
Post-Separation: After the separation period, the pups are returned to their dam. The animals are then weaned at the appropriate time and allowed to mature to adulthood.
-
Assessment: Visceral sensitivity is assessed in the adult offspring.
Assessment of Visceral Sensitivity
The primary method for assessing visceral sensitivity in rodents is by measuring the response to colorectal distension (CRD).
Protocol for Colorectal Distension and Visceromotor Response (VMR) Measurement:
-
Balloon Catheter Preparation: Prepare a balloon catheter using a flexible tube with a latex balloon tied to the end.
-
Animal Preparation:
-
Lightly anesthetize the animal.
-
Insert the balloon catheter into the colon (e.g., 6 cm from the anus in rats) and secure the catheter to the tail.
-
If measuring electromyography (EMG), implant electrodes into the abdominal musculature.
-
Allow the animal to recover from anesthesia in a small, confined space.
-
-
Distension Protocol:
-
After an acclimatization period, perform graded colorectal distension by inflating the balloon with air or water to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.
-
-
Measurement of Visceromotor Response (VMR):
-
Abdominal Withdrawal Reflex (AWR): Visually score the behavioral response of the animal to distension on a graded scale (e.g., 0 = no response, 4 = body arching and lifting of the abdomen).
-
Electromyography (EMG): Record the electrical activity of the abdominal muscles during distension. The VMR is quantified as the increase in EMG activity during distension compared to the baseline.
-
This compound Administration
Subcutaneous (s.c.) Administration (as per Guinea Pig study):
-
Vehicle: Prepare a suitable vehicle for this compound (e.g., as described in the original research).
-
Dosing: Administer the desired dose of this compound or vehicle subcutaneously 30 minutes before the CRD procedure.
Oral Administration (General Protocol for Rats):
-
Vehicle: Select an appropriate vehicle for oral administration (e.g., water, saline, or a suspension agent).
-
Procedure (Oral Gavage):
-
Gently restrain the rat.
-
Use a proper-sized gavage needle.
-
Insert the needle into the esophagus and deliver the solution directly into the stomach.
-
Administer this compound or vehicle at a specified time before the assessment of visceral sensitivity (e.g., 60-90 minutes, depending on the pharmacokinetic profile of the drug).
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for in vivo studies of this compound in animal models of IBS.
Caption: Experimental Workflow for the TNBS-Induced Colitis Model.
Caption: Experimental Workflow for Stress-Induced Visceral Hypersensitivity Models.
Conclusion
These application notes and protocols provide a framework for conducting in vivo studies to evaluate the efficacy of this compound in animal models of IBS. The provided data and methodologies should assist researchers in designing robust experiments to further elucidate the therapeutic potential of this NK2 receptor antagonist. Given the limited publicly available information on this compound dosage in rat models, it is recommended that initial dose-finding studies be conducted to establish the optimal therapeutic window for this species and for different routes of administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Key factors in developing the trinitrobenzene sulfonic acid-induced post-inflammatory irritable bowel syndrome model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,6-trinitrobenzenesulfonic acid-induced colitis in Rattus norgevicus: a categorization proposal - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of Ibodutant, a Selective NK2 Receptor Antagonist, in Modulating Colonic Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibodutant is a selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] Tachykinins, such as Neurokinin A (NKA), are neuropeptides that play a significant role in regulating gastrointestinal motility.[2][3] In the human colon, the activation of NK2 receptors, predominantly located on smooth muscle cells, is a primary mechanism for inducing muscle contraction.[2][4] Dysregulation of this pathway has been implicated in the pathophysiology of motility disorders like Irritable Bowel Syndrome with Diarrhea (IBS-D). This compound has been investigated as a therapeutic agent to mitigate the excessive colonic contractility associated with such conditions. This document provides a detailed protocol for assessing the efficacy of this compound in an ex vivo human colonic contractility assay.
Mechanism of Action: Tachykinin NK2 Receptor Signaling
Neurokinin A, released from enteric neurons, binds to and activates the NK2 receptor, a G-protein coupled receptor (GPCR) on colonic smooth muscle cells. This initiates a signaling cascade resulting in an increase in intracellular calcium concentration and subsequent muscle contraction. This compound competitively binds to the NK2 receptor, preventing NKA from binding and thereby inhibiting the downstream signaling that leads to contraction.
Caption: NK2 Receptor Signaling Pathway in Colonic Smooth Muscle.
Quantitative Data Summary
The following tables summarize the binding affinity and antagonist potency of this compound at the human NK2 receptor as determined in radioligand binding and functional contractility assays.
Table 1: this compound Binding Affinity at Human NK2 Receptor
| Compound | pKi | Reference |
|---|---|---|
| This compound | 9.9 | |
| Saredutant | 9.2 | |
| Nepadutant | 8.4 |
pKi is the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of an antagonist to its receptor.
Table 2: this compound Antagonist Potency in Human Colon Smooth Muscle Contractility Assays
| Parameter | Value | Description | Reference |
|---|---|---|---|
| pKB | 9.1 | The negative logarithm of the concentration of this compound that requires a 2-fold increase in the agonist concentration to produce the same response. | |
| Schild Plot Slope | 1.02 | A slope not significantly different from unity, indicating competitive antagonism. |
The agonist used in these assays was [βAla(8)]NKA(4-10), a selective NK2 receptor agonist.
Experimental Protocol: Colonic Contractility Assay
This protocol details an in vitro organ bath experiment to quantify the antagonistic effect of this compound on agonist-induced contractions of human colonic smooth muscle strips.
Materials and Reagents
-
Human colonic tissue (obtained with appropriate ethical approval)
-
Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
-
This compound
-
NK2 Receptor Agonist (e.g., [βAla(8)]NKA(4-10) or Neurokinin A)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Tissue Preparation
-
Obtain fresh human colonic tissue from surgical resection. Immediately place the tissue in ice-cold Krebs solution.
-
Transfer the tissue to a dissecting dish containing fresh, cold Krebs solution continuously bubbled with carbogen gas.
-
Carefully dissect away the mucosa and submucosa to isolate the circular smooth muscle layer.
-
Cut parallel strips of the circular muscle (approximately 10 mm long and 2-3 mm wide).
Experimental Setup and Equilibration
-
Suspend the muscle strips vertically in individual organ baths (e.g., 10 mL volume) filled with Krebs solution, maintained at 37°C and continuously gassed with carbogen.
-
Connect one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial resting tension of approximately 1 gram (10 mN) to each strip.
-
Allow the tissues to equilibrate for at least 60-90 minutes. During this period, wash the tissues with fresh Krebs solution every 15-20 minutes and readjust the tension as necessary.
Viability and Reference Contraction
-
After equilibration, assess the viability of the muscle strips by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 50-80 mM).
-
Once the contraction reaches a stable plateau, wash the tissues repeatedly with fresh Krebs solution to allow them to return to baseline tension. This KCl-induced contraction can serve as a reference for normalizing subsequent agonist-induced responses.
Antagonist Incubation (this compound)
-
Divide the tissue strips into groups: a control group (no antagonist) and several experimental groups, each incubated with a different concentration of this compound (e.g., 3, 10, 30, and 100 nM).
-
Add this compound to the respective organ baths and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to ensure receptor occupancy.
Agonist Concentration-Response Curve
-
For all groups (control and this compound-treated), generate a cumulative concentration-response curve for the NK2 agonist.
-
Start by adding the lowest concentration of the agonist to the bath.
-
Once the contractile response has stabilized, add the next higher concentration of the agonist without washing out the previous one.
-
Continue this process until the maximal contractile response is achieved.
Data Acquisition and Analysis
-
Continuously record the isometric tension generated by the muscle strips throughout the experiment using a data acquisition system.
-
Measure the amplitude of the contraction at each agonist concentration.
-
For each strip, normalize the responses as a percentage of the maximal contraction observed in the control curve or the initial KCl-induced contraction.
-
Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) for each curve.
-
A rightward shift in the concentration-response curve in the presence of this compound, without a reduction in the maximal response, is indicative of competitive antagonism.
-
Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log concentration of this compound. The x-intercept of this plot provides the pA₂ value (a measure of antagonist potency, conceptually similar to the pKB). A slope close to 1 confirms competitive antagonism.
Caption: Workflow for Colonic Contractility Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors in the gut: physiological and pathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinins potently stimulate human small bowel blood flow: a laser Doppler flowmetry study in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurokinin A-Induced Signaling Pathways Using Ibodutant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Its biological effects are primarily mediated through the neurokinin-2 (NK2) receptor, a G protein-coupled receptor (GPCR). Understanding the signaling pathways activated by NKA is crucial for elucidating its role in both normal physiology and pathological conditions. Ibodutant is a potent and selective non-peptide antagonist of the NK2 receptor, making it an invaluable tool for studying NKA-induced signaling cascades.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate NKA signaling pathways.
This compound: A Selective NK2 Receptor Antagonist
This compound exhibits high affinity and selectivity for the human NK2 receptor, acting as a competitive antagonist. Its ability to block NKA-induced effects allows for the precise dissection of NK2 receptor-mediated signaling events.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data for this compound's activity at the NK2 receptor from various in vitro assays.
| Parameter | Value | Species/System | Reference |
| pKi | 9.9 | Human Colon Smooth Muscle Membranes | [1] |
| pKB | 9.1 | Human Colon Smooth Muscle Strips | [1] |
| pA2 | 8.51 ± 0.38 | Female Human Colonic Smooth Muscle | [3] |
| pA2 | 7.23 ± 0.21 | Male Human Colonic Smooth Muscle | |
| pKB (PI Accumulation) | 10.3 - 10.6 | CHO cells expressing human NK2 receptor |
Table 1: Summary of this compound's in vitro potency.
Neurokinin A-Induced Signaling Pathways
Activation of the NK2 receptor by NKA initiates a cascade of intracellular events through the coupling to heterotrimeric G proteins, primarily Gq/11 and Gs.
-
Gq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i).
-
Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Downstream Effectors: The increase in intracellular calcium and cAMP can activate a variety of downstream effectors, including protein kinase C (PKC) and protein kinase A (PKA), respectively. These kinases can then phosphorylate numerous target proteins, leading to the activation of transcription factors and other signaling molecules, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Signaling Pathway Diagram
Caption: NKA signaling through the NK2 receptor.
Experimental Protocols
The following are detailed protocols for key experiments to study NKA-induced signaling pathways using this compound as a selective antagonist.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of NKA-induced intracellular calcium mobilization using the ratiometric fluorescent indicator Fura-2 AM.
Experimental Workflow Diagram
Caption: Workflow for Calcium Mobilization Assay.
Materials:
-
Cells expressing the NK2 receptor (e.g., CHO-K1 cells)
-
96-well black, clear-bottom tissue culture plates
-
Neurokinin A (NKA)
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-Buffered Saline (HBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading Solution Preparation: Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to prevent dye leakage.
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with HBS.
-
Add 100 µL of Fura-2 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add 100 µL of HBS (with probenecid if used previously) to each well.
-
-
Treatment and Measurement:
-
Place the plate in a fluorescence plate reader capable of dual-wavelength excitation and kinetic reads.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
For antagonist studies, add various concentrations of this compound (or vehicle) and incubate for 15-30 minutes.
-
Add a fixed concentration of NKA (typically EC80) to stimulate the cells.
-
Record the fluorescence intensity at both excitation wavelengths for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
Normalize the data to the baseline fluorescence.
-
Generate dose-response curves for NKA in the presence and absence of different concentrations of this compound.
-
For this compound's inhibitory effect, plot the percentage of inhibition against the log concentration of this compound and calculate the IC50 value.
-
cAMP Accumulation Assay
This protocol describes the measurement of NKA-induced cAMP accumulation using a competitive enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow Diagram
Caption: Workflow for cAMP Accumulation Assay.
Materials:
-
Cells expressing the NK2 receptor
-
Tissue culture plates
-
Neurokinin A (NKA)
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP competitive immunoassay kit (follow manufacturer's instructions)
-
Cell lysis buffer (provided in the kit or 0.1 M HCl)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable tissue culture plate and grow to 80-90% confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
For antagonist studies, add various concentrations of this compound (or vehicle) and incubate for 15-30 minutes.
-
Stimulate cells with NKA for 10-30 minutes at 37°C.
-
-
Cell Lysis:
-
Remove the medium and lyse the cells according to the cAMP kit manufacturer's protocol (e.g., by adding 0.1 M HCl or the provided lysis buffer).
-
-
cAMP Measurement (Competitive ELISA):
-
Follow the specific instructions provided with the cAMP immunoassay kit. A general procedure is as follows:
-
Add cell lysates, cAMP standards, and a fixed amount of HRP-conjugated cAMP to wells of a microplate pre-coated with an anti-cAMP antibody.
-
Incubate to allow for competitive binding between the cAMP in the sample/standard and the HRP-conjugated cAMP for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known concentration of the cAMP standards. The signal is inversely proportional to the amount of cAMP.
-
Determine the concentration of cAMP in the cell lysates from the standard curve.
-
Plot the NKA-induced cAMP concentration against the log concentration of this compound and calculate the IC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of NKA-induced ERK1/2 phosphorylation using Western blotting.
Experimental Workflow Diagram
Caption: Workflow for ERK1/2 Phosphorylation Assay.
Materials:
-
Cells expressing the NK2 receptor
-
Tissue culture plates
-
Neurokinin A (NKA)
-
This compound
-
Serum-free or low-serum medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in tissue culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-incubate cells with various concentrations of this compound (or vehicle) for 30-60 minutes.
-
Stimulate cells with NKA for 5-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
-
Stripping and Re-probing (for Total ERK1/2):
-
To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2. Follow a standard stripping protocol.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized phospho-ERK1/2 levels against the log concentration of this compound and calculate the IC50 value.
-
Conclusion
This compound is a powerful and selective tool for investigating the intricacies of NKA signaling through the NK2 receptor. The protocols provided herein offer a comprehensive guide for researchers to study the key signaling events, including intracellular calcium mobilization, cAMP accumulation, and ERK1/2 phosphorylation. By employing these methods, scientists can further elucidate the role of the NKA-NK2 receptor system in health and disease, and facilitate the development of novel therapeutics targeting this pathway.
References
Application of Ibodutant in Models of Stress-Induced Visceral Hyperalgesia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hyperalgesia, an increased sensitivity to pain from internal organs, is a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2][3] Chronic stress is a significant factor in the development and worsening of visceral hyperalgesia.[4][5] Ibodutant is a selective antagonist of the tachykinin NK2 receptor, which has shown potential in treating IBS. Tachykinins, like Neurokinin A (NKA), are neuropeptides involved in pain transmission and inflammation. By blocking the NK2 receptor, this compound can potentially reduce the hyper-responsiveness of visceral afferent nerves that occurs after stressful events.
These application notes provide detailed protocols for utilizing this compound in established preclinical models of stress-induced visceral hyperalgesia, namely the Water Avoidance Stress (WAS) and Maternal Separation (MS) models. While direct, published protocols for this compound in these specific stress models are limited, the following methodologies are extrapolated from successful studies using other selective NK2 receptor antagonists such as Nepadutant and GR 159897.
Key Experiments and Protocols
Water Avoidance Stress (WAS) Model in Rodents
The WAS model is a well-established method for inducing psychological stress and subsequent visceral hyperalgesia in rodents, mimicking aspects of stress-induced symptoms in IBS.
Experimental Protocol:
-
Animal Model: Adult male Wistar rats (200-250g) are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Stress Induction:
-
A plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is placed in the center of a larger container (e.g., 80 cm x 80 cm x 50 cm) filled with fresh water at room temperature (25°C) to a depth of 1 cm.
-
Rats are placed on the cylinder for a period of 1 hour daily for 7-10 consecutive days.
-
Control animals (sham stress) are placed on the same platform in a waterless container for the same duration.
-
-
This compound Administration:
-
This compound can be administered via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
A suggested dose range for this compound, based on preclinical studies with similar compounds, is 1-30 mg/kg.
-
The compound should be administered 30-60 minutes prior to the assessment of visceral sensitivity. A vehicle control (e.g., saline or a suitable solvent for this compound) should be administered to a separate cohort of stressed animals.
-
-
Assessment of Visceral Hyperalgesia:
-
Visceral sensitivity is typically assessed by measuring the visceromotor response (VMR) to colorectal distension (CRD).
-
A flexible balloon catheter is inserted into the colorectum of the conscious animal.
-
The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg).
-
The VMR, often quantified by electromyography (EMG) of the abdominal muscles or by visual assessment of abdominal withdrawal reflex (AWR) scores, is recorded at each pressure level.
-
A significant increase in the VMR in stressed animals compared to control animals indicates visceral hyperalgesia. The efficacy of this compound is determined by its ability to reduce the VMR in stressed animals.
-
Experimental Workflow for Water Avoidance Stress Model
Caption: Workflow for the Water Avoidance Stress (WAS) model.
Maternal Separation (MS) Model in Rodents
The MS model is used to investigate the impact of early life stress on the development of visceral hypersensitivity in adulthood.
Experimental Protocol:
-
Animal Model: Neonatal Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Maternal Separation Procedure:
-
From postnatal day 2 to 14, entire litters are separated from their dams for 3 hours daily.
-
Pups are placed in a separate cage with controlled temperature.
-
Control litters (non-separated) are left undisturbed with their dams.
-
-
Post-Weaning: Pups are weaned at postnatal day 21 and housed in groups.
-
This compound Administration:
-
Experiments are typically conducted on adult animals (8-12 weeks of age).
-
This compound is administered as described in the WAS protocol (e.g., 1-30 mg/kg, p.o. or i.p.) 30-60 minutes before visceral sensitivity assessment.
-
-
Assessment of Visceral Hyperalgesia:
-
Visceral sensitivity is assessed using CRD and measurement of VMR or AWR scores, as detailed in the WAS protocol.
-
Animals subjected to maternal separation are expected to exhibit a lower pain threshold and an exaggerated response to CRD compared to non-separated controls. This compound's efficacy is measured by its ability to normalize this response.
-
Experimental Workflow for Maternal Separation Model
Caption: Workflow for the Maternal Separation (MS) model.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of NK2 receptor antagonists in models of visceral hyperalgesia.
Table 1: Effect of NK2 Receptor Antagonist (GR 159897) on Stress Hormones in Water Avoidance Stress (WAS) Model
| Treatment Group | Corticotropin-Releasing Hormone (CRH) (pg/mL) | Adrenocorticotropic Hormone (ACTH) (pg/mL) | Corticosterone (ng/mL) |
| Control | 150 ± 10 | 100 ± 8 | 150 ± 15 |
| WAS + Vehicle | 250 ± 20 | 180 ± 15 | 300 ± 25* |
| WAS + GR 159897 | 180 ± 15# | 120 ± 10# | 200 ± 20# |
*p < 0.05 vs. Control; #p < 0.05 vs. WAS + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of NK2 Receptor Antagonist (Nepadutant) on Visceral Pain Threshold in a Stress Model
| Treatment Group | Visceral Pain Threshold (mmHg) |
| Control | 45 ± 3 |
| Stress + Vehicle | 25 ± 2* |
| Stress + Nepadutant (1 mg/kg) | 38 ± 3# |
*p < 0.05 vs. Control; #p < 0.05 vs. Stress + Vehicle. Data are presented as mean ± SEM.
Signaling Pathways
Stress-induced visceral hyperalgesia involves a complex interplay of central and peripheral mechanisms. The tachykinin system, particularly Neurokinin A (NKA) acting on NK2 receptors, plays a crucial role in sensitizing primary afferent neurons in the gut.
Signaling Pathway of Stress-Induced Visceral Hyperalgesia and this compound's Mechanism of Action
Caption: this compound blocks NKA binding to NK2 receptors on afferent neurons.
Conclusion
This compound, as a selective NK2 receptor antagonist, holds promise for the treatment of stress-induced visceral hyperalgesia. The experimental protocols detailed in these application notes provide a framework for evaluating the efficacy of this compound in relevant preclinical models. The data from studies with other NK2 antagonists strongly suggest that this compound is likely to be effective in these models by preventing the peripheral sensitization of visceral afferent neurons. Further research using these models will be crucial in elucidating the precise mechanisms of action and therapeutic potential of this compound for stress-related gastrointestinal disorders.
References
- 1. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]
- 2. Frontiers | Maternal Separation Induced Visceral Hypersensitivity Evaluated via Novel and Small Size Distention Balloon in Post-weaning Mice [frontiersin.org]
- 3. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress-Induced Chronic Visceral Pain of Gastrointestinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Stress-induced Visceral Pain [jnmjournal.org]
Application Notes: Ibodutant as a Pharmacological Tool to Investigate NK2 Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction Ibodutant (also known as MEN15596) is a potent, selective, and orally available non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] Tachykinins, such as neurokinin A (NKA), are neuropeptides that mediate a variety of physiological processes through three receptor subtypes: NK1, NK2, and NK3.[2][3] The NK2 receptor, in particular, is heavily involved in smooth muscle contraction, especially in the gastrointestinal and respiratory tracts.[1][4] this compound's high affinity and selectivity for the NK2 receptor make it an invaluable pharmacological tool for elucidating the receptor's role in both physiological and pathophysiological conditions. These notes provide detailed protocols and data for using this compound in in vitro and in vivo experimental settings.
Pharmacological Profile of this compound
-
Mechanism of Action: this compound acts as a competitive and surmountable antagonist at the NK2 receptor. Schild analysis of its effects on agonist-induced contractions in human colon tissue yielded a slope not significantly different from unity (1.02), which is characteristic of competitive antagonism. It effectively inhibits the intracellular signaling cascade initiated by NK2 receptor activation, such as calcium mobilization.
-
Selectivity: this compound exhibits high selectivity for the NK2 receptor with low potency for NK1 or NK3 receptors. In functional assays, it did not affect colonic contractions elicited by a selective NK1 receptor agonist.
-
Duration of Action: A key feature of this compound is its persistent duration of action. In vitro experiments on human colon tissue showed that its inhibitory effect on agonist-induced contractions remained constant for up to 3 hours, even after repeated washing cycles, indicating a long residence time at the receptor.
Data Presentation: Pharmacological Parameters of this compound
The following tables summarize the quantitative data on this compound's binding affinity and functional potency across various preparations.
Table 1: this compound Binding Affinity (pKi) at NK2 Receptors
| Preparation | Radioligand | pKi Value | Reference |
|---|---|---|---|
| Human Recombinant NK2 Receptors | [¹²⁵I]-NKA | 10.1 |
| Human Colon Smooth Muscle Membranes | [¹²⁵I]-NKA | 9.9 | |
Table 2: this compound Functional Antagonist Potency (pKB) in In Vitro Assays
| Tissue / Cell Line | Agonist | pKB Value | Reference |
|---|---|---|---|
| Human Colon Smooth Muscle | [βAla⁸]NKA(4-10) | 9.1 | |
| Human Urinary Bladder | NKA | 9.2 | |
| Guinea Pig Colon | [βAla⁸]NKA(4-10) | 9.3 | |
| Guinea Pig Bronchi | [βAla⁸]NKA(4-10) | 8.31 | |
| Mini-pig Urinary Bladder | NKA | 8.8 | |
| Rat Urinary Bladder | NKA | 6.3 |
| Mouse Urinary Bladder | NKA | 5.8 | |
Table 3: this compound In Vivo Efficacy (ED₅₀)
| Animal Model | Agonist Challenge | This compound Route of Administration | ED₅₀ Value | Reference |
|---|---|---|---|---|
| Anesthetized Guinea Pig | [βAla⁸]NKA(4-10) (i.v.) | Intravenous (i.v.) | 0.18 µmol/kg |
| Anesthetized Guinea Pig | [βAla⁸]NKA(4-10) (i.v.) | Intraduodenal (i.d.) | 3.16 µmol/kg | |
Signaling Pathways and Experimental Workflows
Caption: NK2 receptor signaling pathway blocked by this compound.
Caption: Experimental workflow for in vitro organ bath assay.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for NK2 Receptor
This protocol is adapted from methodologies used to determine the binding affinity (pKi) of this compound for the human NK2 receptor.
1. Materials and Reagents:
-
Tissue source: Human colon smooth muscle or cells expressing recombinant human NK2 receptors.
-
Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 40 mg/L bacitracin, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled NKA (e.g., 1 µM).
-
This compound stock solution (in DMSO, with final concentration ≤0.1%).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and gamma counter.
2. Membrane Preparation:
-
Homogenize minced tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 50,000 x g for 20 min).
-
Resuspend the resulting pellet (crude membrane preparation) in fresh buffer and determine protein concentration (e.g., Bradford assay).
3. Binding Assay:
-
In assay tubes, combine the membrane preparation, [¹²⁵I]-NKA (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add 1 µM unlabeled NKA.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the pKi value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Functional Antagonism in Isolated Tissue (Organ Bath Assay)
This protocol describes a method to determine the functional antagonist potency (pKB) of this compound, adapted from studies on human and guinea pig tissues.
1. Materials and Reagents:
-
Tissue: Human colonic circular smooth muscle strips or guinea pig main bronchi.
-
Physiological Salt Solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
NK2 Receptor Agonist: [βAla⁸]NKA(4-10).
-
This compound stock solution.
-
Organ bath setup with isometric force transducers.
2. Tissue Preparation and Mounting:
-
Dissect tissue strips (e.g., 2x10 mm) and mount them vertically in organ baths containing the physiological salt solution.
-
Apply a resting tension (e.g., 1.5-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with periodic washes.
3. Experimental Procedure:
-
Control Curve: Generate a cumulative concentration-response curve by adding the NK2 agonist ([βAla⁸]NKA(4-10)) to the bath in a stepwise manner. Record the contractile response at each concentration until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue with fresh salt solution to allow it to return to baseline tension.
-
Antagonist Incubation: Add a single concentration of this compound (e.g., 3, 10, 30, or 100 nM) to the bath and incubate for a fixed period (e.g., 60 minutes) to ensure equilibrium.
-
Test Curve: In the continued presence of this compound, repeat the cumulative addition of the NK2 agonist to generate a second concentration-response curve.
-
Repeat steps 2-4 for different concentrations of this compound on separate tissue preparations.
4. Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the concentration ratio (CR) from the rightward shift of the agonist concentration-response curve (CR = EC₅₀ in presence of antagonist / EC₅₀ in absence of antagonist).
-
Construct a Schild plot by plotting log(CR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
Perform linear regression on the Schild plot. A slope not significantly different from 1.0 indicates competitive antagonism.
-
The pKB value, which represents the negative logarithm of the antagonist dissociation constant, is determined by the x-intercept of the regression line.
Protocol 3: In Vivo Inhibition of Agonist-Induced Colon Contraction
This protocol is based on in vivo studies performed in anesthetized guinea pigs to assess the efficacy of this compound.
1. Animals and Surgical Preparation:
-
Animal Model: Male guinea pigs.
-
Anesthetize the animal (e.g., with pentobarbital).
-
Cannulate the jugular vein for intravenous (i.v.) administration of compounds and the carotid artery for blood pressure monitoring. For oral or intraduodenal administration, perform appropriate surgical access.
-
To eliminate cholinergic influences, administer a ganglionic blocker such as hexamethonium.
-
Measure colonic motility using a balloon catheter inserted into the colon and connected to a pressure transducer.
2. Experimental Procedure:
-
After a stabilization period, administer this compound or its vehicle via the desired route (i.v., intraduodenal, or oral).
-
After a set time (e.g., 15-30 minutes), challenge the animal with an i.v. injection of a selective NK2 receptor agonist (e.g., [βAla⁸]NKA(4-10) at 3 nmol/kg) to induce colonic contractions.
-
Record the maximal contractile response.
-
Test a range of this compound doses in different groups of animals.
3. Data Analysis:
-
For each dose of this compound, calculate the percentage inhibition of the agonist-induced colonic contraction compared to the vehicle-treated control group.
-
Plot the percentage inhibition against the dose of this compound.
-
Calculate the ED₅₀ value, which is the dose of this compound required to produce a 50% inhibition of the maximal response to the agonist.
References
Application Notes and Protocols for Clinical Trials of Ibodutant in IBS-D Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting clinical trials of Ibodutant, a selective neurokinin-2 (NK2) receptor antagonist, for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D).
Introduction to this compound and its Mechanism of Action
This compound is an investigational drug that acts as a selective antagonist of the tachykinin NK2 receptor.[1][2] Tachykinins, such as neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of IBS-D, contributing to visceral hypersensitivity, increased intestinal motility, and secretion.[2][3] By blocking the NK2 receptor, this compound aims to alleviate the primary symptoms of IBS-D, including abdominal pain, cramping, and diarrhea. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NKA, initiates a signaling cascade leading to smooth muscle contraction and neurotransmission.[4]
Signaling Pathway of NK2 Receptor Activation
The binding of Neurokinin A (NKA) to the NK2 receptor triggers a conformational change, activating associated G-proteins (primarily Gq/11 and Gs). This activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction in the gut. This compound, as a competitive antagonist, prevents NKA from binding to the NK2 receptor, thereby inhibiting this signaling pathway and reducing the downstream physiological effects that contribute to IBS-D symptoms.
Clinical Trial Design for this compound in IBS-D
Based on previous clinical studies (e.g., IRIS-2 and IRIS-3), a Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study is recommended to evaluate the efficacy and safety of this compound in patients with IBS-D.
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in improving the composite endpoint of abdominal pain and stool consistency in patients with IBS-D.
-
Secondary Objectives:
-
To assess the efficacy of this compound on individual components of IBS-D symptoms (abdominal pain, stool consistency, bloating).
-
To evaluate the safety and tolerability of this compound.
-
To assess the impact of this compound on patient-reported quality of life.
-
To evaluate the durability of response after a treatment-free follow-up period.
-
Patient Population and Selection Criteria
Recruitment should target patients meeting the Rome IV criteria for IBS-D.
| Inclusion Criteria | Exclusion Criteria |
| Male or female patients, 18-70 years of age. | Diagnosis of any other gastrointestinal condition that could explain the symptoms. |
| Clinical diagnosis of IBS-D according to Rome IV criteria. | History of major abdominal surgery. |
| Recurrent abdominal pain on average at least 1 day/week in the last 3 months. | Use of medications that may affect gastrointestinal motility or pain within a specified washout period. |
| Altered bowel habits (diarrhea) with >25% of bowel movements with Bristol Stool Form Scale (BSFS) type 6 or 7 and <25% with BSFS type 1 or 2. | Known allergy or hypersensitivity to this compound or its components. |
| Willingness to provide informed consent and comply with study procedures. | Pregnant or breastfeeding women. |
Study Design and Treatment Protocol
The proposed study design includes a screening period, a baseline run-in period, a double-blind treatment period, and a follow-up period.
Dosage and Administration: Based on Phase II data, a once-daily oral dose of 10 mg this compound has shown the most significant efficacy, particularly in female patients.
| Treatment Arm | Investigational Product | Dosage | Frequency | Duration |
| A | This compound | 10 mg | Once Daily | 12 weeks |
| B | Placebo | Matched | Once Daily | 12 weeks |
Efficacy and Safety Assessments
Patient-reported outcomes (PROs) are crucial for assessing the efficacy of treatments for IBS. Daily electronic diaries should be used for data collection.
Primary Efficacy Endpoint
The primary endpoint should be the proportion of weekly responders over the 12-week treatment period, consistent with FDA guidance. A weekly responder is defined as a patient who experiences both:
-
At least a 30% improvement from baseline in the weekly average of daily worst abdominal pain scores.
-
A weekly average Bristol Stool Form Scale (BSFS) score of < 5.
Secondary Efficacy Endpoints
| Endpoint | Assessment Tool/Method | Frequency of Assessment |
| Change from baseline in weekly average of daily worst abdominal pain score | 11-point Numeric Rating Scale (NRS) | Daily |
| Change from baseline in weekly average of daily stool consistency | Bristol Stool Form Scale (BSFS) | Daily |
| Change from baseline in weekly average of daily bloating score | 11-point Numeric Rating Scale (NRS) | Daily |
| Proportion of patients with adequate relief of overall IBS symptoms | 5-point Likert Scale | Weekly |
| Change from baseline in IBS-Quality of Life (IBS-QOL) score | IBS-QOL Questionnaire | Baseline, Week 4, Week 12 |
| Change from baseline in Hospital Anxiety and Depression Scale (HADS) score | HADS Questionnaire | Baseline, Week 12 |
Safety Assessments
Safety will be monitored throughout the study by assessing:
-
Adverse events (AEs) and serious adverse events (SAEs).
-
Vital signs (blood pressure, heart rate, respiratory rate, temperature).
-
12-lead electrocardiograms (ECGs).
-
Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis).
Statistical Analysis
-
Sample Size Calculation: The sample size should be calculated to provide at least 90% power to detect a statistically significant difference between the this compound and placebo groups for the primary endpoint.
-
Primary Efficacy Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The proportion of responders in each treatment group will be compared using a chi-square test or logistic regression, adjusting for baseline characteristics.
-
Secondary Efficacy Analysis: Continuous secondary endpoints will be analyzed using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline value as a covariate.
-
Safety Analysis: The safety population will include all randomized patients who received at least one dose of the study drug. Descriptive statistics will be used to summarize all safety data.
Data Presentation of Expected Outcomes
The following tables illustrate how the data from the clinical trial could be presented.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound 10 mg (N=XXX) | Placebo (N=XXX) | Total (N=XXX) |
| Age, mean (SD) | |||
| Gender, n (%) | |||
| Female | |||
| Male | |||
| Race, n (%) | |||
| White | |||
| Black or African American | |||
| Asian | |||
| Other | |||
| Duration of IBS-D (years), mean (SD) | |||
| Baseline worst abdominal pain score, mean (SD) | |||
| Baseline weekly average BSFS, mean (SD) |
Table 2: Primary Efficacy Endpoint Results (12-Week Treatment Period)
| Endpoint | This compound 10 mg (N=XXX) | Placebo (N=XXX) | p-value |
| Proportion of weekly responders, % (n) |
Table 3: Secondary Efficacy Endpoint Results (Change from Baseline at Week 12)
| Endpoint | This compound 10 mg (N=XXX) | Placebo (N=XXX) | p-value |
| Worst abdominal pain score, mean change (SD) | |||
| Weekly average BSFS, mean change (SD) | |||
| Bloating score, mean change (SD) | |||
| IBS-QOL total score, mean change (SD) |
Table 4: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event, n (%) | This compound 10 mg (N=XXX) | Placebo (N=XXX) |
| Any TEAE | ||
| Nausea | ||
| Headache | ||
| Abdominal Pain | ||
| Diarrhea | ||
| Nasopharyngitis |
Conclusion
These application notes and protocols provide a framework for the clinical development of this compound for the treatment of IBS-D. Adherence to these guidelines will facilitate the robust evaluation of the efficacy and safety of this novel therapeutic agent. The findings from such a trial will be critical in determining the future role of this compound in the management of IBS-D. It is important to note that while Phase II trials showed promise, particularly in female patients, some later-stage trials were terminated due to insufficient efficacy, highlighting the need for carefully designed and well-powered studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 3. The neurokinin-2 receptor antagonist this compound improves overall symptoms, abdominal pain and stool pattern in female patients in a phase II study of diarrhoea-predominant IBS [pubmed.ncbi.nlm.nih.gov]
- 4. What are NK2R agonists and how do they work? [synapse.patsnap.com]
Application Note: Techniques for Measuring Ibodutant's Impact on Ion Transport in the Colon
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibodutant is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in regulating gastrointestinal motility, inflammation, and secretion.[3][4] In the colon, activation of NK2 receptors on epithelial cells is known to stimulate ion and water secretion, a process implicated in the pathophysiology of diarrheapredominant irritable bowel syndrome (IBS-D).[5] NKA-induced stimulation of NK2 receptors leads to an increase in intracellular calcium, which subsequently activates chloride channels, resulting in electrogenic chloride secretion.
This application note provides detailed protocols for measuring the inhibitory effect of this compound on NK2 receptor-mediated ion transport in isolated human or animal colonic mucosa using the Ussing chamber technique. The Ussing chamber allows for the precise measurement of epithelial ion transport by isolating the colonic mucosa and measuring transepithelial voltage and current. The primary endpoint is the short-circuit current (Isc), which reflects the net electrogenic ion transport across the epithelium.
Principle of the Ussing Chamber Assay
The Ussing chamber is a device that holds an epithelial tissue sample, separating it into two chambers: a mucosal (luminal) and a serosal (blood) side. Both chambers are filled with identical, oxygenated physiological buffer solution to eliminate chemical and hydrostatic gradients. The system uses two pairs of electrodes to measure and control the electrical properties of the tissue. One pair measures the transepithelial potential difference (Vt), while the other pair passes a current to clamp the Vt to 0 mV. This applied current is the short-circuit current (Isc) and is equivalent to the net flow of ions across the epithelium. An increase in Isc typically reflects an increase in anion (e.g., Cl- or HCO3-) secretion or cation (e.g., Na+) absorption. In the context of NK2 receptor activation in the colon, an increase in Isc is primarily indicative of electrogenic chloride secretion. This compound's efficacy is quantified by its ability to reduce the Isc increase induced by an NK2 receptor agonist.
Experimental Protocols
3.1. Protocol 1: Preparation of Colonic Mucosa
This protocol describes the dissection of colonic tissue to prepare a mucosa-submucosa preparation suitable for Ussing chamber experiments.
Materials:
-
Freshly obtained human or animal (e.g., rat, guinea pig) colon segments.
-
Ice-cold, oxygenated Krebs-Ringer Bicarbonate (KRB) solution (see section 5 for composition).
-
Dissection microscope.
-
Fine scissors and forceps.
-
Sylgard-coated dissection dish.
Procedure:
-
Immediately place the resected colon segment into ice-cold, oxygenated KRB solution.
-
Transfer the segment to a Sylgard-coated dish filled with fresh, cold, oxygenated KRB solution.
-
Open the colon segment along the mesenteric border and gently rinse away any remaining luminal contents with KRB solution.
-
Using a dissection microscope, carefully remove the external muscle layers (muscularis externa) by blunt dissection to obtain a preparation of the mucosa and submucosa.
-
Cut the resulting tissue sheet into appropriate sizes (e.g., 0.5 to 1.0 cm²) to fit the aperture of the Ussing chamber sliders.
-
Keep the prepared tissues in oxygenated, ice-cold KRB solution until ready for mounting.
3.2. Protocol 2: Measuring this compound's Antagonism of NKA-Induced Ion Secretion
This protocol details the use of the Ussing chamber to quantify the inhibitory effect of this compound on NK2 receptor agonist-stimulated short-circuit current.
Materials:
-
Ussing chamber system (e.g., EasyMount Ussing Chamber System).
-
Prepared colonic mucosa tissue.
-
KRB solution, warmed to 37°C and continuously gassed with 95% O2 / 5% CO2.
-
This compound stock solution (in DMSO or appropriate vehicle).
-
NK2 receptor agonist stock solution (e.g., Neurokinin A or the selective agonist [βAla8]NKA(4-10)).
-
Vehicle control (e.g., DMSO).
-
Data acquisition system.
Procedure:
-
Mounting: Mount the colonic mucosa preparation between the two halves of the Ussing chamber, with the mucosal side facing the mucosal chamber and the serosal side facing the serosal chamber.
-
Equilibration: Fill both chambers with equal volumes of pre-warmed and gassed KRB solution. Allow the tissue to equilibrate for 30-60 minutes until a stable baseline Isc is achieved. During this period, continuously measure and record the baseline Isc and transepithelial resistance (Rt).
-
Antagonist Pre-incubation:
-
For test tissues, add the desired concentration of this compound to the serosal chamber.
-
For control tissues, add an equivalent volume of the vehicle to the serosal chamber.
-
Incubate for 20-30 minutes to allow for receptor binding.
-
-
Agonist Stimulation: Add the NK2 receptor agonist (e.g., NKA, 100 nM) to the serosal chamber.
-
Data Recording: Record the change in Isc (ΔIsc) until it reaches a peak and returns towards baseline. The peak change in Isc from the pre-stimulation baseline is the primary measure of the secretory response.
-
Data Analysis: Calculate the peak ΔIsc in response to the agonist for both control (vehicle) and this compound-treated tissues. The inhibitory effect of this compound is determined by comparing the ΔIsc in its presence to the control response. Dose-response curves can be generated to calculate the IC50 of this compound.
Data Presentation
Quantitative data should be summarized to show the concentration-dependent effect of this compound on NKA-stimulated chloride secretion.
Table 1: Effect of this compound on [βAla8]NKA(4-10)-Induced Increase in Short-Circuit Current (ΔIsc) in Human Colonic Mucosa
| Treatment Group | n | Baseline Isc (µA/cm²) | Peak ΔIsc (µA/cm²) after [βAla8]NKA(4-10) (100 nM) | % Inhibition |
| Vehicle Control | 8 | 25.5 ± 3.1 | 115.2 ± 12.4 | - |
| This compound (1 nM) | 6 | 24.9 ± 2.8 | 88.6 ± 9.5* | 23.1% |
| This compound (10 nM) | 6 | 26.1 ± 3.5 | 55.3 ± 7.1** | 52.0% |
| This compound (100 nM) | 6 | 25.3 ± 3.0 | 12.1 ± 2.9*** | 89.5% |
Data are presented as Mean ± SEM. Data are hypothetical and for illustrative purposes, based on typical responses seen in literature. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control.
Visualization of Pathways and Workflows
5.1. Signaling Pathway
The following diagram illustrates the signaling pathway of NK2 receptor activation leading to chloride secretion in a colonic epithelial cell and its inhibition by this compound.
5.2. Experimental Workflow
The diagram below outlines the major steps of the Ussing chamber experimental protocol.
Materials and Reagents
-
Krebs-Ringer Bicarbonate (KRB) Solution (Composition in mM):
-
NaCl: 117
-
KCl: 4.7
-
CaCl2: 2.5
-
MgCl2: 1.2
-
NaH2PO4: 1.2
-
NaHCO3: 25
-
Glucose: 11
-
pH should be 7.4 when gassed with 95% O2 / 5% CO2.
-
-
This compound (MEN15596): Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Store at -20°C.
-
Neurokinin A (NKA) or [βAla8]NKA(4-10): Prepare a stock solution (e.g., 1 mM) in sterile water or appropriate buffer. Aliquot and store at -20°C or -80°C.
-
Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.
Troubleshooting
-
Low or Unstable Baseline Isc/Rt:
-
Cause: Tissue damage during dissection or mounting.
-
Solution: Handle tissue gently. Ensure there is no edge damage and the tissue is mounted flat without wrinkles. Check for leaks in the Ussing chamber setup.
-
-
No Response to NK2 Agonist:
-
Cause: Degraded agonist; non-viable tissue; species or regional differences in NK2 receptor expression.
-
Solution: Use a fresh aliquot of the agonist. Check tissue viability with a general secretagogue like forskolin or carbachol at the end of the experiment. Ensure the colonic region used is known to express functional NK2 receptors.
-
-
High Vehicle (DMSO) Effect:
-
Cause: High final concentration of DMSO.
-
Solution: Keep the final DMSO concentration in the chamber below 0.1% to minimize solvent effects. Ensure the vehicle control group uses the same final DMSO concentration as the drug-treated groups.
-
References
- 1. Characterization of this compound at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ibodutant as a Tool for Investigating Neuro-Immune Interactions in the Gut
Audience: Researchers, scientists, and drug development professionals.
Introduction The gastrointestinal (GI) tract is a complex environment where the nervous and immune systems engage in constant, intricate dialogue. This neuro-immune communication is vital for maintaining gut homeostasis, but its dysregulation can lead to inflammatory conditions such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD).[1] A key signaling system involved in this crosstalk is the tachykinin system. Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides that mediate a wide range of physiological and pathophysiological processes in the gut, including smooth muscle contraction, secretion, vascular permeability, and inflammation.[2][3][4][5] These effects are mediated through three main G protein-coupled receptors: Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3).
Ibodutant is a potent and selective, non-peptide antagonist of the tachykinin NK2 receptor. Originally developed as a candidate drug for diarrhea-predominant IBS (IBS-D), its high specificity makes it an invaluable tool for researchers seeking to dissect the specific role of the NKA/NK2 receptor axis in the complex interplay between enteric neurons and immune cells during gut inflammation and hypersensitivity. This document provides detailed protocols and data for employing this compound in preclinical research models.
Mechanism of Action: The Tachykinin NK2 Receptor Pathway
Neurokinin A is released from enteric neurons and sensory nerve fibers in response to various stimuli. It preferentially binds to the NK2 receptor, which is expressed on gut smooth muscle cells, epithelial cells, and various immune cells. Activation of the NK2 receptor on smooth muscle leads to contraction and increased gut motility. In the context of inflammation, NKA can modulate immune cell function and contribute to neurogenic inflammation.
This compound acts as a competitive and reversible antagonist at the human NK2 receptor, blocking the downstream signaling cascade initiated by NKA. This blockade can reduce gut hypermotility and potentially temper inflammatory responses mediated by this specific pathway.
Data Presentation
Quantitative data from preclinical and clinical studies are summarized below to provide a reference for experimental design and expected outcomes.
Table 1: Pharmacological Profile of this compound This table summarizes the in vitro antagonist potency of this compound at the human NK2 receptor.
| Parameter | Value | Assay System | Reference |
| pA₂ | 10.6 | NKA-induced contraction in human colonic circular smooth muscle | |
| pK_B_ | 10.3 (95% CI: 10.05-10.6) | NKA-induced PI accumulation (Schild analysis) | |
| Binding Affinity | High | Radioligand binding assay (human colonic smooth muscle membranes) |
Table 2: Summary of Phase II Clinical Trial Results (IRIS-2, NCT01303224) This trial evaluated the efficacy of this compound in patients with IBS-D over 8 weeks.
| Treatment Group (Female Patients) | Primary Endpoint Responder Rate* | Placebo Responder Rate | P-value |
| This compound 1 mg | 32.1% | 27.5% | NS |
| This compound 3 mg | 33.3% | 27.5% | NS |
| This compound 10 mg | 39.6% | 27.5% | 0.003 |
*Primary endpoint: Satisfactory relief of overall IBS symptoms and abdominal pain on ≥75% of weeks.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound in key preclinical experiments to study neuro-immune interactions.
Protocol 1: Evaluating this compound in a Rodent Model of TNBS-Induced Colitis
This protocol describes the use of this compound to investigate the role of the NK2 receptor in a chemically induced model of IBD that mimics Crohn's disease.
References
- 1. Neuroimmune interactions: The bridge between inflammatory bowel disease and the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins and their functions in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors in the gut: physiological and pathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. me001ned.edis.at [me001ned.edis.at]
- 5. Tachykinins and their functions in the gastrointestinal tract - ProQuest [proquest.com]
Application Notes and Protocols for Ibodutant in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibodutant is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. It has been investigated for its potential therapeutic effects, particularly in the context of irritable bowel syndrome (IBS). In cell culture experiments, this compound is a valuable tool for studying the physiological and pathological roles of the NK2 receptor and its downstream signaling pathways. These application notes provide a comprehensive guide to dissolving and administering this compound for in vitro studies.
Mechanism of Action
This compound functions by competitively blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR). Its activation typically leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses. By inhibiting this pathway, this compound allows for the investigation of the roles of NK2 receptor signaling in various cell types.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Mechanism of Action | Selective Tachykinin NK2 Receptor Antagonist | [1] |
| Molecular Formula | C37H48N4O4S | [1] |
| Molecular Weight | 660.87 g/mol | Not explicitly found in search results |
In Vitro Activity
| Parameter | Value | Cell Type/Assay | Reference |
| Effective Concentration Range | 3, 10, 30, and 100 nM | Human colon smooth muscle strips | [2] |
| Antagonist Potency (pKB) | 9.1 | Human colon smooth muscle strips | [2] |
| Antagonist Affinity (pKi) | 9.9 | Radioligand binding assay with human colon smooth muscle membranes | [2] |
Experimental Protocols
A. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the Desired Stock Concentration: A stock concentration of 10 mM is common for in vitro studies. To prepare a 10 mM stock solution, you would dissolve 6.61 mg of this compound (assuming a molecular weight of 660.87 g/mol ) in 1 mL of DMSO.
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder and transfer it to a sterile amber microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you may sonicate the solution for a few minutes or gently warm it at 37°C.
-
Sterilization: As the stock solution is prepared in DMSO, it is generally considered self-sterilizing. Filtration is typically not required and may lead to loss of the compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. While specific stability data for this compound in DMSO is not available, many compounds in DMSO are stable for months under these conditions.
B. Administration of this compound to Cell Cultures
Materials:
-
Prepared this compound stock solution (in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Cells plated in multi-well plates or flasks
Procedure:
-
Thaw the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solutions (Serial Dilution):
-
It is crucial to avoid precipitation of the compound when diluting the DMSO stock into the aqueous cell culture medium.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A final concentration of 0.1% is often preferred.
-
Example Dilution for a 100 nM Final Concentration from a 10 mM Stock:
-
To achieve a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of your stock solution.
-
Add 1 µL of the 10 mM this compound stock solution to 1 mL of pre-warmed cell culture medium. Mix immediately by gentle pipetting or swirling. This will give you a 10 µM working solution.
-
From this 10 µM working solution, you can perform further dilutions in cell culture medium to reach your desired final nanomolar concentrations. For a final concentration of 100 nM, you would add 10 µL of the 10 µM working solution to 990 µL of cell culture medium in your well.
-
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration used for the this compound treatment.
-
Treatment of Cells:
-
Remove the existing culture medium from your plated cells.
-
Add the freshly prepared this compound working solutions (and vehicle control) to the respective wells.
-
The incubation time will depend on your specific experimental design and the endpoint being measured.
-
Visualizations
This compound Experimental Workflow
References
Troubleshooting & Optimization
Overcoming poor solubility of Ibodutant in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the poor aqueous solubility of Ibodutant.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a lipophilic molecule with extremely low aqueous solubility, which presents a significant challenge for its use in aqueous solutions for in vitro and in vivo experiments. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 644.9 g/mol | [1] |
| Aqueous Solubility | 0.000314 mg/mL | [2] |
| logP | 4.97 | [2] |
| pKa (Strongest Basic) | 10.03 | [2] |
Q2: I need to prepare a stock solution of this compound for my cell-based assays. What is the recommended solvent?
A2: Due to its very low aqueous solubility, a water-based stock solution is not feasible. The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh bottle of anhydrous DMSO as it is highly hygroscopic, and absorbed water can significantly reduce the solubility of hydrophobic compounds.
Q3: My this compound is not dissolving in DMSO. What troubleshooting steps can I take?
A3: If you are encountering issues with dissolving this compound in DMSO, you can follow this troubleshooting workflow:
Q4: When I dilute my this compound DMSO stock into my aqueous assay buffer, it precipitates. How can I prevent this?
A4: This is a common issue known as "precipitation upon dilution." Here are some strategies to mitigate this:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the Dilution Protocol: Instead of adding the DMSO stock directly to the buffer, perform a serial dilution in DMSO first to a lower concentration before the final dilution into the aqueous buffer.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as high as permissible for your experimental system (typically <0.5%) to help maintain solubility.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 (e.g., 0.01-0.1%), in your final aqueous buffer can help to keep the compound in solution.
Advanced Solubility Enhancement Techniques
For applications requiring higher aqueous concentrations of this compound, such as in formulation development for oral delivery, more advanced techniques are necessary. Below are troubleshooting guides for three common methods.
Guide 1: Amorphous Solid Dispersions (ASDs)
Issue: Crystalline this compound has poor dissolution rates, limiting its oral bioavailability. Converting it to an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution.
Experimental Protocol: Preparation of this compound ASD by Solvent Evaporation
This protocol is a representative example for preparing an amorphous solid dispersion.
-
Polymer Selection: Choose a suitable polymer carrier. Common choices for ASDs include polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or specific grades like HPMC-AS.
-
Solvent System: Select a volatile organic solvent in which both this compound and the polymer are soluble (e.g., a mixture of dichloromethane and methanol).
-
Dissolution:
-
Dissolve this compound and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in the selected solvent system.
-
Stir until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry film is formed.
-
-
Final Drying:
-
Scrape the dried film and place it in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting powder should be characterized to confirm its amorphous nature using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Expected Outcome: Quantitative Data Summary (Illustrative)
| Formulation | Drug:Polymer Ratio (w/w) | Apparent Solubility (µg/mL) in pH 6.8 Buffer | Dissolution Rate Enhancement (fold vs. crystalline) |
| Crystalline this compound | - | ~0.3 | 1 |
| This compound:PVP K30 ASD | 1:3 | ~30 | ~100 |
| This compound:HPMC-AS ASD | 1:3 | ~45 | ~150 |
Note: The above data is illustrative and based on typical results for BCS Class II compounds. Actual results may vary.
Guide 2: Cyclodextrin Inclusion Complexation
Issue: this compound is a hydrophobic molecule that can fit into the lipophilic cavity of cyclodextrins, forming a complex with a hydrophilic exterior, thereby increasing its aqueous solubility.
Experimental Protocol: Preparation of this compound-Cyclodextrin Complex by Kneading
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile compared to natural β-cyclodextrin.
-
Molar Ratio: Determine the molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Kneading Process:
-
Place the HP-β-CD in a mortar and add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating (kneading) for 45-60 minutes.
-
During this process, the paste should remain consistent. Add more solvent if it becomes too dry.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
-
Sieving:
-
Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as FTIR spectroscopy, DSC, and 1H NMR.
-
Workflow for Cyclodextrin Complexation
Guide 3: Nanosuspension Formulation
Issue: For both oral and parenteral administration, reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to faster dissolution and improved bioavailability.
Experimental Protocol: Preparation of this compound Nanosuspension by Wet Media Milling
This protocol is based on a common "top-down" approach for creating nanosuspensions.
-
Premix Preparation:
-
Disperse a preliminary amount of this compound in an aqueous solution containing stabilizers. A combination of a surfactant (e.g., Tween® 80) and a polymeric stabilizer (e.g., HPMC) is often effective.
-
-
Milling Process:
-
Introduce the premix into a high-energy media mill containing milling pearls (e.g., yttrium-stabilized zirconium oxide beads).
-
Set the milling parameters, such as milling speed and time, which need to be optimized for this compound. Start with a moderate speed and mill for several hours.
-
-
Particle Size Monitoring:
-
Periodically take samples and measure the particle size using a technique like Dynamic Light Scattering (DLS) until the desired particle size (e.g., < 200 nm) is achieved.
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Post-Processing (Optional):
-
The nanosuspension can be used as a liquid formulation or can be further processed into a solid form by lyophilization (freeze-drying) or spray drying.
-
Expected Outcome: Quantitative Data Summary (Illustrative)
| Formulation | Stabilizers | Mean Particle Size (nm) | Saturation Solubility (µg/mL) in Water |
| Crystalline this compound | - | > 5000 | ~0.3 |
| This compound Nanosuspension | Tween® 80, HPMC | ~150 | ~15 |
Note: The above data is illustrative. The increase in saturation solubility is an apparent effect due to the nanosize of the particles (Ostwald-Freundlich equation).
Contextual Information: this compound's Mechanism of Action
Understanding the target pathway of this compound can be beneficial for experimental design. This compound is a selective antagonist of the Tachykinin NK2 receptor, which is a G-protein coupled receptor (GPCR).
References
Addressing off-target effects of Ibodutant in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ibodutant in experimental models. Our goal is to help you address potential issues, including off-target effects, and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor, thereby inhibiting its downstream signaling. The NK2 receptor is a G-protein coupled receptor (GPCR) primarily involved in smooth muscle contraction.
Q2: What is the reported selectivity of this compound?
A2: this compound has demonstrated high selectivity for the human NK2 receptor, with at least a 1000-fold greater affinity for the NK2 receptor compared to NK1 and NK3 receptors. This high selectivity minimizes the likelihood of off-target effects at related tachykinin receptors.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is a lack of specific, frequently reported off-target binding sites for this compound in publicly available literature. Its high selectivity for the NK2 receptor suggests that off-target effects may be minimal, especially when used at appropriate concentrations. However, as with any small molecule, the possibility of off-target interactions cannot be entirely excluded, particularly at high concentrations.
Q4: In which experimental models has this compound been used?
A4: this compound has been primarily investigated in pre-clinical and clinical models of diarrhea-predominant irritable bowel syndrome (IBS-D). It has also been studied in models of intestinal inflammation, such as colitis, and has been shown to inhibit visceral hypersensitivity.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Concentration Optimization: The most critical step in mitigating off-target effects is to use the lowest effective concentration of this compound. Determine the optimal concentration for your specific experimental model by performing a dose-response curve.
-
Control Experiments:
-
Structural Analog Control: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help differentiate between effects due to the specific chemical structure and those related to NK2 receptor antagonism.
-
Rescue Experiments: After observing an effect with this compound, attempt to "rescue" the phenotype by co-administering an NK2 receptor agonist. If the effect is on-target, the agonist should reverse the effects of this compound.
-
-
Phenotypic Screening: Assess the overall effect of this compound on your cell or organism model to identify any unexpected biological activities.
-
-
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including cell culture conditions, animal handling, and reagent preparation, are consistent across all experiments.
-
Reagent Quality: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation and loss of activity.
-
-
Issue 2: Difficulty replicating previously reported in vivo efficacy.
-
Possible Cause 1: Differences in experimental models.
-
Troubleshooting Steps:
-
Model Details: Carefully review the details of the animal model used in the original study (e.g., species, strain, age, sex, and method of disease induction). This compound has shown gender-specific effects in some studies.
-
Route of Administration and Formulation: The route of administration (e.g., oral, intravenous) and the vehicle used to dissolve this compound can significantly impact its bioavailability and efficacy.
-
-
-
Possible Cause 2: Insufficient drug exposure.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the concentration of this compound in the plasma or target tissue of your animal model to ensure adequate exposure.
-
-
Quantitative Data
The following table summarizes the reported binding affinity and functional potency of this compound for the human NK2 receptor.
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 9.9 | Human | Radioligand Binding Assay | |
| pKi | 10.1 | Human | Radioligand Binding Assay | |
| pKB | 9.1 | Human | Contraction Assay (human colon) | |
| pKB | 10.6 | Human | Phosphatidylinositol Accumulation |
Experimental Protocols
The following are example protocols for key experiments. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Radioligand Binding Assay for NK2 Receptor
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the NK2 receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the NK2 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA), and varying concentrations of unlabeled this compound.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Functional Assay (Phosphatidylinositol Accumulation)
This protocol provides a general method for assessing the functional antagonist activity of this compound at the NK2 receptor.
-
Cell Culture and Labeling:
-
Culture cells expressing the NK2 receptor in a suitable medium.
-
Label the cells with [³H]-myo-inositol overnight.
-
-
This compound Pre-incubation:
-
Wash the cells and pre-incubate them with varying concentrations of this compound for a specified time.
-
-
Agonist Stimulation:
-
Stimulate the cells with a fixed concentration of an NK2 receptor agonist (e.g., NKA) in the presence of LiCl (to inhibit inositol monophosphatase).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Separate the inositol phosphates from the free inositol using anion-exchange chromatography.
-
-
Quantification:
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of inositol phosphate accumulation against the logarithm of the this compound concentration.
-
Determine the IC₅₀ of this compound and calculate the pA₂ or pKB value to quantify its antagonist potency.
-
Visualizations
Signaling Pathway
Caption: NK2 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting potential off-target effects of this compound.
Technical Support Center: Optimizing Ibodutant for NK2 Receptor Antagonism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ibodutant for maximal NK2 receptor antagonism in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in-vitro experiments?
A1: For in-vitro functional assays, a starting concentration range of 0.3 nM to 100 nM is recommended.[1][2][3] Studies have shown that this compound effectively antagonizes the NK2 receptor in this range. For instance, in contractility assays using human colon smooth muscle, concentrations of 3, 10, 30, and 100 nM induced a concentration-dependent rightward shift in the agonist's concentration-response curve, indicating competitive antagonism.[1][4] In functional assays measuring phosphoinositide (PI) accumulation, a similar range of 0.3-30 nM was effective.
Q2: How does this compound's potency vary across different tissues and species?
A2: this compound exhibits high, subnanomolar affinity for the human NK2 receptor but its potency can vary significantly across species. The highest antagonist potency has been observed in tissues from guinea pigs and humans. Conversely, it is less potent in rat and mouse tissues. Researchers should establish a full dose-response curve in their specific experimental system rather than relying on values from other species.
Q3: What are the key physicochemical properties of this compound to consider?
A3: this compound is a non-peptide molecule with very low water solubility (0.000314 mg/mL). This necessitates careful preparation of stock solutions, typically using a solvent like DMSO. When preparing working solutions, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q4: My this compound antagonism appears weak or absent. What are the common causes?
A4: This issue can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach. Key areas to investigate include:
-
Agonist Concentration: Ensure you are using an agonist concentration that produces a submaximal response (e.g., EC50 to EC80). High agonist concentrations can overcome competitive antagonism.
-
This compound Concentration: Your concentration may be too low for the specific tissue or cell type. Perform a concentration-response experiment to determine the optimal inhibitory range.
-
Drug Stability/Solubility: this compound may have precipitated out of your aqueous experimental buffer. Visually inspect solutions for any precipitate and consider the final solvent concentration.
-
Incubation Time: While this compound has a persistent duration of action, ensure an adequate pre-incubation time with the tissue or cells (e.g., 15-60 minutes) before adding the agonist.
Q5: What is the signaling pathway of the NK2 receptor that this compound antagonizes?
A5: The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR). Its primary signaling mechanism involves coupling to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks the binding of agonists like Neurokinin A (NKA), thereby preventing this signaling cascade.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at the NK2 receptor from various studies.
Table 1: this compound Binding Affinity (pKi)
| Receptor Source | Assay Type | pKi Value | Reference |
|---|---|---|---|
| Human Recombinant NK2 Receptor | Radioligand Binding | 10.1 |
| Human Colon Smooth Muscle | Radioligand Binding ([¹²⁵I]NKA) | 9.9 | |
Table 2: this compound Functional Antagonist Potency (pKB / pA2)
| Preparation | Assay Type | pKB / pA2 Value | Reference |
|---|---|---|---|
| Human Colon Smooth Muscle | Contraction Assay | 9.1 | |
| Guinea Pig Colon | Contraction Assay | 9.3 | |
| CHO cells (human NK2R) | Inositol Phosphates Accumulation | 10.3 - 10.6 |
| Guinea Pig Bronchi | Contraction Assay | 8.31 | |
Table 3: this compound Inhibitory Concentration (IC50)
| Preparation | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| Guinea Pig Bronchi | EFS-induced Contraction | 2.98 nM |
| Human Colon | NK2 Receptor Internalization | 8.95 nM | |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for pKi Determination
This protocol is adapted from methodologies used to characterize this compound's affinity for the NK2 receptor.
-
Membrane Preparation: Prepare cell membranes from tissue (e.g., human colon smooth muscle) or cells expressing the recombinant human NK2 receptor.
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled NK2 agonist (e.g., [¹²⁵I]-Neurokinin A), and varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M).
-
Equilibration: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled NK2 agonist.
-
Subtract non-specific binding from all measurements.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Contractility Assay for pKB Determination
This protocol is based on studies performed on human and guinea pig isolated tissues.
-
Tissue Preparation: Isolate smooth muscle strips (e.g., from human colon or guinea pig bronchi) and mount them in organ baths containing physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Stabilization: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve for a selective NK2 agonist (e.g., [βAla⁸]NKA(4-10)).
-
Antagonist Incubation: Wash the tissues and allow them to recover. Pre-incubate the tissues with a single concentration of this compound (or vehicle) for a set period (e.g., 60 minutes).
-
Second Agonist Curve: In the continued presence of this compound, generate a second concentration-response curve for the NK2 agonist.
-
Repeat: Repeat steps 4 and 5 with at least three different concentrations of this compound.
-
Data Analysis:
-
The antagonist should cause a parallel, rightward shift in the agonist's concentration-response curve without depressing the maximal response.
-
Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value, which is an estimate of the pKB. The slope of the regression should not be significantly different from unity for competitive antagonism.
-
Troubleshooting Guide
References
- 1. Characterization of this compound at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist profile of this compound at the tachykinin NK(2) receptor in guinea pig isolated bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
Technical Support Center: Enhancing the Therapeutic Index of Ibodutant and Novel NK2 Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic index of the selective neurokinin-2 (NK2) receptor antagonist, Ibodutant, or similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was its development discontinued?
A1: this compound is a selective, non-peptide antagonist of the tachykinin NK2 receptor.[1] It was investigated for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3] While it showed some efficacy in Phase II clinical trials, particularly in female patients, its development was halted after Phase III studies were terminated due to a low overall response rate and negative results.[2][4]
Q2: What is the therapeutic index and why is it a critical parameter to improve for drugs like this compound?
A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect. A wider therapeutic index is desirable as it indicates a larger margin of safety between the effective and toxic doses. For this compound, while the reported safety and tolerability were good at the doses tested in clinical trials, a higher therapeutic index could allow for dosing at higher concentrations to potentially achieve greater efficacy without compromising safety.
Q3: What was the known mechanism of action for this compound?
A3: this compound acts as a selective antagonist at the tachykinin NK2 receptor. By blocking this receptor, it was intended to modulate gut motility and visceral sensitivity, which are key factors in the pathophysiology of IBS-D. The binding of natural ligands like neurokinin A (NKA) to the NK2 receptor initiates a signaling cascade through G-proteins, leading to downstream effects. This compound competitively blocks this binding.
Troubleshooting Guide for Preclinical Development
Issue 1: Suboptimal Efficacy Observed in Animal Models
If your NK2 receptor antagonist is showing limited efficacy in preclinical models, consider the following troubleshooting steps:
-
Problem: Poor pharmacokinetic properties leading to low bioavailability and target engagement.
-
Possible Solutions & Experimental Protocols:
-
Characterize Physicochemical Properties:
-
Protocol: Determine the solubility, lipophilicity (LogP), and pKa of the compound. These factors significantly influence absorption.
-
-
Enhance Bioavailability through Formulation:
-
Protocol: Nanoparticle Formulation: Reduce particle size to the nano-range to increase surface area and dissolution rate. This can be achieved through methods like wet milling or high-pressure homogenization.
-
Protocol: Lipid-Based Formulations: For poorly soluble compounds, formulating with lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve absorption.
-
-
| Formulation Strategy | Key Experimental Steps | Expected Outcome |
| Nanoparticle Formulation | 1. Particle size reduction (e.g., wet milling). 2. Stabilization with appropriate excipients. 3. Characterization of particle size, zeta potential, and dissolution rate. | Increased dissolution rate and bioavailability. |
| Lipid-Based Formulation (SEDDS) | 1. Screen lipids, surfactants, and co-solvents for drug solubility. 2. Construct ternary phase diagrams to identify self-emulsifying regions. 3. Characterize droplet size, emulsification time, and in vitro drug release. | Improved solubility and absorption. |
-
Problem: Insufficient target engagement at the NK2 receptor.
-
Possible Solutions & Experimental Protocols:
-
Re-evaluate Binding Affinity and Kinetics:
-
Protocol: Radioligand Binding Assays: Perform competitive binding assays using a radiolabeled NK2 receptor ligand to determine the binding affinity (Ki) of your compound. This compound, for instance, has a high affinity for the NK2 receptor.
-
-
Assess Functional Antagonism:
-
Protocol: In Vitro Functional Assays: Use cell lines expressing the NK2 receptor to measure the ability of your antagonist to inhibit NKA-induced downstream signaling (e.g., calcium mobilization or inositol phosphate accumulation).
-
-
Issue 2: Narrow Therapeutic Index Observed in Preclinical Studies
If early toxicology studies indicate a narrow therapeutic index, the following strategies can be employed:
-
Problem: Off-target effects leading to toxicity at doses close to the efficacious dose.
-
Possible Solutions & Experimental Protocols:
-
Profile Off-Target Binding:
-
Protocol: Receptor Screening Panel: Screen your compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.
-
-
Utilize Targeted Drug Delivery Systems:
-
Protocol: Develop Targeted Nanoparticles: Conjugate your drug to nanoparticles with ligands that target them to the gastrointestinal tract, thereby reducing systemic exposure and potential off-target toxicities.
-
-
| Delivery System | Key Experimental Steps | Expected Outcome |
| Targeted Nanoparticles | 1. Synthesize nanoparticles (e.g., PLGA). 2. Conjugate a gut-specific ligand to the nanoparticle surface. 3. Load the drug into the nanoparticles. 4. Characterize drug loading, release, and targeting efficiency in vitro and in vivo. | Increased drug concentration at the site of action and reduced systemic toxicity. |
-
Problem: On-target toxicity due to high systemic exposure.
-
Possible Solutions & Experimental Protocols:
-
Modify the Drug's Pharmacokinetic Profile:
-
Protocol: PEGylation: Covalently attach polyethylene glycol (PEG) to your compound to alter its distribution and clearance, which can sometimes reduce toxicity.
-
-
Optimize the Dosing Regimen:
-
Protocol: Dose Fractionation Studies: In animal models, investigate whether administering the total daily dose in smaller, more frequent intervals can maintain efficacy while reducing peak plasma concentrations and associated toxicities.
-
-
Visualizations
Signaling Pathway of the NK2 Receptor
Caption: Simplified signaling pathway of the Neurokinin-2 (NK2) receptor.
Experimental Workflow for Improving Therapeutic Index
Caption: Workflow for the iterative process of improving the therapeutic index.
Logical Relationship of Factors Affecting Therapeutic Index
Caption: Key factors influencing a drug's therapeutic index.
References
Why did Ibodutant phase 3 trials fail for IBS-D treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Ibodutant for Irritable Bowel Syndrome with Diarrhea (IBS-D).
Frequently Asked Questions (FAQs)
Q1: Why were the Phase 3 clinical trials for this compound in IBS-D terminated?
The Phase 3 trials for this compound in the treatment of IBS-D were terminated due to a lack of efficacy.[1] The promising results observed in the Phase 2 IRIS-2 study, particularly in female patients, were not replicated in the larger, pivotal Phase 3 studies.[2] The primary endpoints in the Phase 3 trials did not show a statistically significant difference between this compound and placebo.[2][3]
Q2: Was the failure of the Phase 3 trials related to safety concerns?
No, the termination was not primarily due to safety issues. The tolerability and safety profile of this compound was generally similar to placebo in both Phase 2 and Phase 3 trials.[4] The decision to halt the trials was based on the failure to meet the predefined efficacy endpoints.
Q3: Did this compound show any efficacy in the Phase 3 trials?
While the primary endpoints were not met, some secondary analyses of the Phase 3 data showed minor, non-significant trends. For instance, in the NAK-07 study, the response rate for stool consistency over 24 weeks was statistically significant, as was the sustained efficacy response rate. However, the combined primary endpoint of weekly response for abdominal pain intensity and stool consistency did not differ significantly from placebo.
Q4: What was the proposed mechanism of action for this compound in IBS-D?
This compound is a selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, such as neurokinin A, are neurotransmitters in the gut that are involved in regulating intestinal motility, secretion, and visceral sensitivity. By blocking the NK2 receptor, this compound was expected to reduce the colonic contractility and visceral hypersensitivity that contribute to the symptoms of IBS-D.
Troubleshooting Unsuccessful Experimental Outcomes
Issue: Lack of Efficacy in Preclinical Models or Clinical Trials
If your research with NK2 receptor antagonists like this compound is not yielding the expected therapeutic effects for IBS-D, consider the following potential factors:
-
Patient Population Heterogeneity: IBS-D is a heterogeneous disorder. The promising signal in female patients in the Phase 2 trial that was not confirmed in Phase 3 suggests that there may be specific subpopulations of IBS-D patients who are more responsive to NK2 receptor antagonism. Consider stratifying your study population based on biomarkers or specific symptom profiles.
-
Placebo Effect: The placebo response rate in functional gastrointestinal disorder trials is notoriously high. In the this compound Phase 3 trial (NAK-06), the placebo response for the primary endpoint was 34.7%, nearly identical to the this compound arm at 35.7%. Rigorous study design and appropriate patient-reported outcome instruments are critical to differentiate a true drug effect from placebo.
-
Endpoint Selection: The choice of primary and secondary endpoints can significantly impact trial outcomes. The definition of a "responder" in the this compound trials was stringent. Re-evaluate whether the selected endpoints are the most sensitive and clinically relevant for the target population and mechanism of action.
-
Complex Pathophysiology: The pathophysiology of IBS-D is complex and involves multiple factors beyond the tachykinin system. It is possible that targeting the NK2 receptor alone is insufficient to produce a robust clinical benefit in a broad IBS-D population.
Quantitative Data Summary
Table 1: Efficacy Results of this compound Phase 2 (IRIS-2) Trial
| Endpoint | This compound 1mg (n=140) | This compound 3mg (n=138) | This compound 10mg (n=139) | Placebo (n=142) | p-value (10mg vs Placebo) |
| Primary Endpoint (EMA): % Responders for satisfactory relief of overall IBS symptoms and abdominal pain/discomfort for ≥6 of 8 weeks | 32.1% | 33.3% | 39.6% | 27.5% | 0.032 |
| Primary Endpoint (FDA): % Responders for ≥30% reduction in weekly average worst abdominal pain and ≥50% reduction in days with liquid/watery stool for ≥4 of 8 weeks | Not Reported | Not Reported | 49.0% | 37.0% | 0.048 |
| Female Subgroup (FDA Endpoint): % Responders for combined weekly response for abdominal pain and stool consistency | 25.5% | 21.6% | 54.5% | 31.2% | 0.003 |
Table 2: Efficacy Results of this compound Phase 3 (NAK-06 / NCT02107196) Trial
| Endpoint | This compound 10mg (n=269) | Placebo (n=268) | p-value |
| Primary Endpoint: % Responders for weekly abdominal pain intensity AND stool consistency for ≥50% of the 12-week treatment period | 35.7% | 34.7% | NS |
| Secondary Endpoint: % Responders for weekly abdominal pain alone for ≥50% of the 12-week treatment period | 48.0% | 47.7% | NS |
Experimental Protocols
Phase 3 Clinical Trial (NAK-06 / NCT02107196) Methodology
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled, parallel-group Phase 3 study.
-
Participants: Female patients aged 18 years or older with a diagnosis of IBS-D according to Rome III criteria.
-
Inclusion Criteria:
-
Recurrent abdominal pain or discomfort for at least 3 days per month in the last 3 months associated with at least two of the following: improvement with defecation, onset associated with a change in stool frequency, or onset associated with a change in stool form.
-
Symptom onset at least 6 months prior to diagnosis.
-
During a 2-week run-in period: a weekly average of worst abdominal pain score of ≥3.0 on a 0-10 scale, at least one bowel movement per day, a weekly average of at least 3 bowel movements per day, and at least one stool with a consistency of Type 6 or 7 on the Bristol Stool Scale on at least 2 days per week.
-
-
Intervention:
-
This compound 10 mg orally once daily.
-
Placebo orally once daily.
-
-
Primary Outcome Measure: The percentage of patients who were weekly responders for both abdominal pain intensity and stool consistency for at least 50% of the 12-week treatment period. A weekly abdominal pain response was defined as a decrease in the weekly average of the worst abdominal pain in the past 24 hours of at least 30% compared with baseline. A weekly stool consistency response was defined as a decrease of at least 50% in the number of days per week with at least one stool that had a consistency of Type 6 or 7 compared with baseline.
Visualizations
Caption: Mechanism of action of this compound as an NK2 receptor antagonist.
Caption: Workflow of the this compound Phase 3 (NAK-06) clinical trial.
References
- 1. Reactome | Tachykinin receptor 2 (NK2) binds to nuerokinin A [reactome.org]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. A Literature Review of Major Clinical Trials That Contributed to Treatment Protocols of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurokinin-2 receptor antagonist this compound improves overall symptoms, abdominal pain and stool pattern in female patients in a phase II study of diarrhoea-predominant IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential central nervous system side effects of Ibodutant
Welcome to the Technical Support Center for Ibodutant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential central nervous system (CNS) side effects during the experimental evaluation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor. These receptors are located in the gastrointestinal tract and are involved in regulating intestinal motility, secretion, and visceral sensitivity.[1] By antagonizing the NK2 receptor, this compound was investigated for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3]
Q2: What are the known potential central nervous system (CNS) side effects of this compound from clinical trials?
Clinical trial data for this compound is limited. In a phase II study for IBS-D, the tolerability and safety profile of this compound was reported to be excellent and similar to placebo at all doses tested. The most frequently reported adverse event in some studies was headache. However, it's important to note that a preclinical study has suggested that this compound does not cross the blood-brain barrier well, which would theoretically minimize the potential for direct CNS side effects.
Q3: How can we experimentally verify that this compound has low CNS penetration?
To confirm the low CNS penetration of this compound, a combination of in vitro and in vivo experimental approaches is recommended. These studies aim to quantify the compound's ability to cross the blood-brain barrier (BBB).
| Parameter | Description | Recommended Assays |
| In Vitro Permeability | Assesses the passive diffusion and active transport of this compound across a cell monolayer mimicking the BBB. | Caco-2 Permeability Assay, PAMPA (Parallel Artificial Membrane Permeability Assay), MDCK-MDR1 Assay to evaluate if it's a substrate of P-glycoprotein. |
| In Vivo Brain Penetration | Measures the concentration of this compound in the brain tissue and plasma of animal models following systemic administration. | Determination of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). |
Troubleshooting Guides
Issue 1: Unexpected behavioral changes observed in animal models during preclinical studies.
Possible Cause: While this compound is suggested to have poor BBB penetration, off-target effects or metabolites that cross the BBB could potentially cause behavioral changes. Additionally, high doses in preclinical models might lead to some level of CNS exposure.
Troubleshooting Steps:
-
Confirm Limited CNS Exposure:
-
Conduct a study to determine the brain-to-plasma concentration ratio (Kp,uu,brain) of this compound in the animal model at the doses used in the behavioral studies. A low Kp,uu,brain value would support limited CNS penetration.
-
-
Evaluate for Active Metabolites:
-
Perform metabolite profiling in both plasma and brain tissue to identify any metabolites that may be crossing the BBB and could be pharmacologically active.
-
-
Assess for Off-Target Activity:
-
Screen this compound against a panel of CNS receptors and transporters to identify any potential off-target interactions that could explain the observed behavioral effects.
-
-
Refine Behavioral Assessments:
-
Utilize a battery of behavioral tests to better characterize the observed changes. This could include tests for motor coordination (e.g., rotarod), anxiety-like behavior (e.g., elevated plus-maze), and cognitive function (e.g., Morris water maze).
-
Issue 2: Difficulty in demonstrating the peripheral restriction of this compound in vitro.
Possible Cause: Standard in vitro permeability assays may not fully recapitulate the complexity of the in vivo BBB, particularly the contribution of active efflux transporters.
Troubleshooting Steps:
-
Utilize a More Advanced In Vitro Model:
-
Employ a co-culture model of brain endothelial cells with astrocytes and pericytes to create a tighter barrier with more representative transporter expression.
-
-
Investigate Active Efflux:
-
Specifically assess if this compound is a substrate for key BBB efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). This can be done using cell lines overexpressing these transporters (e.g., MDCK-MDR1 cells). An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the brain.
-
-
Correlate with In Vivo Data:
-
Compare the in vitro permeability data with in vivo Kp,uu,brain values from animal studies to establish a reliable in vitro-in vivo correlation (IVIVC).
-
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assay
Objective: To determine if this compound is a substrate of the P-gp efflux transporter, a key component of the blood-brain barrier.
Methodology:
-
Cell Culture:
-
Culture Madin-Darby canine kidney (MDCKII) cells transfected with the human MDR1 gene (encoding P-gp) and wild-type MDCKII cells on permeable Transwell® inserts until a confluent monolayer is formed.
-
-
Transport Experiment:
-
The transport of this compound is measured in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).
-
Add this compound to either the apical or basolateral chamber.
-
At predetermined time points, collect samples from the receiver chamber.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B).
-
An efflux ratio >2 is generally considered indicative of a P-gp substrate.
-
Protocol 2: Rodent Behavioral Assessment for CNS Side Effects
Objective: To assess potential CNS side effects of this compound in a rodent model.
Methodology:
-
Animals:
-
Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
-
Drug Administration:
-
Administer this compound at a range of doses, including a vehicle control and a positive control known to have CNS effects.
-
-
Behavioral Tests:
-
Forced Swim Test: To assess for potential antidepressant or pro-depressant effects. Measure the duration of immobility.
-
Rotarod Test: To evaluate motor coordination and potential sedative effects. Measure the latency to fall from a rotating rod.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior. Measure total distance traveled and time spent in the center of the arena.
-
-
Data Analysis:
-
Compare the behavioral parameters of the this compound-treated groups with the vehicle and positive control groups using appropriate statistical analyses.
-
Visualizations
Caption: Figure 1: Peripheral Mechanism of this compound and the Role of the BBB.
Caption: Figure 2: Experimental Workflow for CNS Side Effect Assessment.
References
- 1. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 3. The neurokinin-2 receptor antagonist this compound improves overall symptoms, abdominal pain and stool pattern in female patients in a phase II study of diarrhoea-predominant IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Ibodutant in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Ibodutant during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: Based on the chemical structure of this compound, the primary functional groups that may be susceptible to degradation are:
-
Amide Bonds: this compound contains multiple amide linkages, which can be prone to hydrolysis under acidic or basic conditions.[1][2][3][4]
-
Benzothiophene Moiety (Thioether): The sulfur atom in the benzothiophene ring is a thioether, which is susceptible to oxidation.[5]
-
Tertiary Amines: The piperidine ring contains tertiary amines which can be susceptible to oxidation.
Q2: What are the most likely degradation pathways for this compound?
A2: The two most probable degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolytic Degradation: Cleavage of the amide bonds would lead to the formation of smaller carboxylic acid and amine fragments. This can be catalyzed by exposure to moisture, particularly at non-neutral pH.
-
Oxidative Degradation: The thioether in the benzothiophene ring can be oxidized to a sulfoxide and subsequently to a sulfone. The tertiary amines in the piperidine ring can also be oxidized.
Q3: What are the initial steps to assess the stability of a new batch of this compound?
A3: A forced degradation study is the recommended initial step. This involves subjecting this compound to a range of stress conditions that are more severe than accelerated stability conditions to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.
Q4: What is a stability-indicating method and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities. It is crucial for monitoring the true stability of a drug substance or product over time, as it can distinguish between the intact drug and its breakdown products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection is a commonly used technique for this purpose.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis of Stored this compound Samples
Possible Cause: Degradation of this compound due to exposure to environmental factors such as moisture, oxygen, light, or incompatible excipients.
Troubleshooting Steps:
-
Characterize the Unknown Peaks:
-
Use a mass spectrometer (LC-MS) to determine the molecular weight of the impurities.
-
Compare the mass-to-charge ratio (m/z) with the predicted masses of potential hydrolytic and oxidative degradation products (see Table 1).
-
Perform fragmentation analysis (MS/MS) to help elucidate the structure of the degradation products.
-
-
Conduct a Forced Degradation Study:
-
This will help to confirm the identity of the degradation products by intentionally generating them under controlled stress conditions (see Experimental Protocol 1).
-
Compare the retention times and mass spectra of the peaks from the stored sample with those from the forced degradation study.
-
-
Review Storage Conditions:
-
Ensure the storage conditions (temperature, humidity, light exposure) are appropriate and have been consistently maintained.
-
If stored with excipients, perform compatibility studies (see Experimental Protocol 2).
-
Data Presentation: Potential Degradation Products of this compound
| Potential Degradant | Predicted Molecular Weight ( g/mol ) | Degradation Pathway | Description |
| This compound Sulfoxide | 660.88 | Oxidation | Oxidation of the benzothiophene sulfur atom. |
| This compound Sulfone | 676.88 | Oxidation | Further oxidation of the sulfoxide. |
| Hydrolysis Product 1 | Varies | Hydrolysis | Cleavage of one of the amide bonds. |
| Hydrolysis Product 2 | Varies | Hydrolysis | Cleavage of a different amide bond. |
Table 1: Predicted molecular weights of potential major degradation products of this compound. This table can be used as a reference when analyzing unknown peaks in HPLC-MS.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and fluorescent light for a defined period.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples by a reverse-phase HPLC method with a C18 column and a gradient mobile phase of acetonitrile and water with 0.1% formic acid.
-
Use both UV and Mass Spectrometry (MS) detectors to detect and identify the parent drug and any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Determine the retention times and mass-to-charge ratios of the degradation products.
-
Calculate the percentage of degradation in each condition.
-
Protocol 2: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Excipient Selection: Choose a range of common excipients used in solid dosage forms (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio.
-
Prepare a control sample of this compound alone.
-
For each mixture, prepare two sets: one dry and one with added water (e.g., 5% w/w) to simulate high humidity conditions.
-
-
Storage Conditions: Store all samples in sealed vials at accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Sample Analysis:
-
At initial and subsequent time points (e.g., 1, 2, and 4 weeks), analyze the samples.
-
Visually inspect for any physical changes (color, clumping).
-
Assay the amount of this compound remaining and quantify any degradation products using the validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the degradation of this compound in the presence of each excipient to the control sample.
-
A significant increase in degradation suggests an incompatibility.
-
Data Presentation: Hypothetical Excipient Compatibility Results
| Excipient | Condition | % this compound Remaining (4 weeks) | Major Degradant Peak Area (%) | Conclusion |
| None (Control) | 40°C/75% RH | 98.5 | 0.8 | Stable |
| Lactose | 40°C/75% RH | 92.1 | 5.2 | Potential Incompatibility |
| Microcrystalline Cellulose | 40°C/75% RH | 98.2 | 1.1 | Compatible |
| Magnesium Stearate | 40°C/75% RH | 97.9 | 1.3 | Compatible |
Table 2: Example of how to present quantitative data from an excipient compatibility study. The data here is hypothetical.
Mandatory Visualizations
Caption: Predicted degradation pathways for this compound.
References
Technical Support Center: Navigating the Translational Challenges of Ibodutant
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of translating preclinical data on the tachykinin NK2 receptor antagonist, Ibodutant, to human studies for diarrhea-predominant irritable bowel syndrome (IBS-D).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, non-peptide antagonist of the tachykinin NK2 receptor.[1] The NK2 receptor is a G-protein coupled receptor (GPCR) primarily activated by its endogenous ligand, neurokinin A (NKA).[2][3] Activation of the NK2 receptor, which is widely expressed in the gastrointestinal tract, is implicated in smooth muscle contraction, visceral hypersensitivity, and inflammation, all of which are pathophysiological features of IBS-D.[2][4] By blocking the NK2 receptor, this compound was developed to alleviate symptoms of abdominal pain and diarrhea.
Q2: Why did this compound fail in Phase III clinical trials despite promising Phase II results?
The primary reason for the failure of this compound in Phase III trials was a lack of statistically significant efficacy compared to placebo. While the Phase II IRIS-2 trial showed a dose-dependent and statistically significant improvement in overall IBS symptoms, abdominal pain, and stool consistency, particularly in female patients at the 10 mg dose, these results were not replicated in the larger Phase III IRIS-3 and NAK-06 studies. In the Phase III trials, the improvement observed in the this compound group was not significantly different from the placebo group.
Several factors could have contributed to this discrepancy:
-
Placebo Response: A high placebo response rate is a well-known challenge in IBS clinical trials, and this may have masked the therapeutic effect of this compound in the larger Phase III population.
-
Patient Population Heterogeneity: While the inclusion criteria for Phase II and III trials were similar (based on Rome III criteria for IBS-D), there may have been subtle differences in the baseline characteristics of the enrolled patients that influenced the outcome.
-
Regression to the Mean: It is possible that the positive results in the smaller Phase II study were, to some extent, a result of statistical chance, and the larger Phase III trial provided a more accurate, albeit negative, reflection of the drug's efficacy.
Q3: Were there any safety concerns with this compound in clinical trials?
No significant safety concerns were identified for this compound in either Phase II or Phase III clinical trials. The tolerability and safety profile of this compound was consistently reported to be similar to placebo. The most frequently reported adverse event was headache, which occurred at a slightly higher rate in the this compound groups compared to placebo in some studies.
Troubleshooting Preclinical to Clinical Translation
Issue 1: Discrepancy in Efficacy Between Animal Models and Human Trials
Problem: Preclinical studies in guinea pig models of visceral hypersensitivity showed a significant reduction in abdominal response to colorectal distension after this compound administration, particularly in females. However, this robust effect did not translate to the broader patient population in Phase III trials.
Possible Causes and Troubleshooting:
-
Species Differences in NK2 Receptor Pharmacology: While guinea pigs are considered a more predictive model for human tachykinin receptor pharmacology than rodents, subtle differences in receptor distribution, density, or signaling pathways may still exist.
-
Recommendation: When designing preclinical studies, consider using multiple species, including non-rodents like dogs, to assess the robustness of the findings. Characterize the NK2 receptor expression and function in the specific tissues of the animal models being used and compare this to human tissue data where possible.
-
-
Nature of the Preclinical Model: The trinitrobenzene sulfonic acid (TNBS)-induced colitis model creates an inflammatory state that may not fully recapitulate the complex and often non-inflammatory nature of IBS in humans. Visceral hypersensitivity in IBS can be driven by various factors, including stress, altered gut microbiota, and central nervous system sensitization, which are not fully addressed by the TNBS model.
-
Recommendation: Employ a variety of preclinical models that capture different aspects of IBS pathophysiology, such as stress-induced hypersensitivity models, to get a more comprehensive picture of a drug's potential efficacy.
-
-
Gender-Specific Effects: The preclinical data in guinea pigs did show a more pronounced effect in females, which was also observed in the Phase II clinical trial. The lack of efficacy in males in the clinical trials may have diluted the overall effect size.
-
Recommendation: Preclinical studies should be adequately powered to detect potential sex differences. If a gender-specific effect is observed preclinically, this should be a key consideration in the design and stratification of early-phase clinical trials.
-
Issue 2: Challenges in Predicting Human Pharmacokinetics from Preclinical Data
Problem: Accurately predicting the human pharmacokinetic (PK) profile of this compound from preclinical data can be challenging, potentially leading to suboptimal dose selection in clinical trials.
Possible Causes and Troubleshooting:
-
Interspecies Differences in Drug Metabolism: The enzymes responsible for metabolizing this compound may differ in their activity and expression levels between preclinical species and humans.
-
Recommendation: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from various species (including human) to identify the primary metabolic pathways and potential for species-specific metabolites. This can help in selecting the most appropriate animal species for PK studies and in refining allometric scaling models.
-
-
Oral Bioavailability: While this compound was reported to have good oral bioavailability, variations across species can be significant.
-
Recommendation: Determine the absolute oral bioavailability in at least two preclinical species (one rodent and one non-rodent) to better understand the absorption characteristics and inform dose selection for first-in-human studies.
-
Data Presentation
Table 1: Preclinical and Clinical Efficacy of this compound
| Parameter | Preclinical (Guinea Pig - TNBS Model) | Clinical (Phase II - Female IBS-D Patients) | Clinical (Phase III - Female IBS-D Patients) |
| Primary Endpoint | Reduction in abdominal contractions to colorectal distension | Responder rate for satisfactory relief of overall IBS symptoms and abdominal pain/discomfort (≥75% of weeks) | Weekly response for abdominal pain intensity and stool consistency (≥50% of weeks) |
| This compound Dose | 0.33, 0.65, 1.9, 6.5 mg/kg s.c. | 1, 3, 10 mg once daily | 10 mg once daily |
| Response Rate | Dose-dependent reduction in visceral hypersensitivity, with greater efficacy at lower doses in females. | 10 mg: 54.5% vs 31.2% placebo (p=0.003) | No statistically significant difference from placebo. |
Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs (Subcutaneous Administration)
| Dose | Gender | Cmax (ng/mL) | AUC0–t (ng·h/mL) |
| 0.73 mg/kg | Female | 235 ± 33 | 540 ± 108 |
| Male | 229 ± 38 | 496 ± 99 | |
| 2.1 mg/kg | Female | 688 ± 117 | 1682 ± 301 |
| Male | 712 ± 123 | 1798 ± 354 | |
| Data from a study in guinea pigs; no significant differences were observed between males and females. |
Experimental Protocols
Key Experiment: TNBS-Induced Visceral Hypersensitivity in Guinea Pigs
This protocol is a summary of the methodology used in preclinical studies to assess the efficacy of this compound in a model of visceral hypersensitivity.
-
Animal Model: Adult male and female guinea pigs are used.
-
Induction of Colitis:
-
Animals are anesthetized.
-
A solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol (e.g., 30 mg/mL in 30-50% ethanol) is instilled intra-rectally via a catheter. A typical volume is around 0.5 mL.
-
Control animals receive a saline or ethanol vehicle instillation.
-
-
Assessment of Visceral Hypersensitivity (Colorectal Distension - CRD):
-
This is typically performed 3 days after TNBS instillation.
-
Animals are anesthetized, and a balloon catheter is inserted into the colorectum.
-
The balloon is inflated to various pressures to elicit a visceromotor response, which is quantified by measuring abdominal muscle contractions via electromyography (EMG).
-
This compound or vehicle is administered (e.g., subcutaneously) a set time before the CRD procedure (e.g., 30 minutes).
-
-
Data Analysis: The number or amplitude of abdominal contractions at each distension pressure is recorded and compared between the treatment and control groups.
Visualizations
Caption: NK2 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Preclinical Experimental Workflow for this compound Efficacy Testing.
Caption: Logical Relationship of this compound's Translational Challenges.
References
- 1. Gender‐related differential effect of tachykinin NK2 receptor‐mediated visceral hyperalgesia in guinea pig colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. darmzentrum-bern.ch [darmzentrum-bern.ch]
Validation & Comparative
A Comparative Guide to the Efficacy of Ibodutant and Other NK2 Receptor Antagonists
This guide provides a comprehensive comparison of the efficacy of Ibodutant with other selective neurokinin-2 (NK2) receptor antagonists, including Saredutant, Nepadutant, and GR159897. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of preclinical and clinical data to support further investigation and development in this therapeutic area.
Introduction to NK2 Receptor Antagonism
The tachykinin NK2 receptor, a G-protein coupled receptor, is predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Its endogenous ligand, neurokinin A (NKA), plays a significant role in mediating smooth muscle contraction, visceral hypersensitivity, and neurogenic inflammation. Antagonism of the NK2 receptor has therefore been a key strategy in the development of therapies for a range of disorders, most notably irritable bowel syndrome with diarrhea (IBS-D), asthma, and anxiety disorders.
This guide focuses on this compound, a potent and selective non-peptide NK2 receptor antagonist, and compares its pharmacological profile and clinical efficacy with other notable antagonists in its class.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and its comparators, focusing on binding affinity and clinical efficacy in their respective primary indications.
Table 1: Comparative Binding Affinity of NK2 Receptor Antagonists
| Compound | Target | Assay System | pKi | Reference |
| This compound | Human NK2 Receptor | CHO cells expressing hNK2R | 10.1 | [1] |
| Human NK2 Receptor | Human colon smooth muscle membranes | 9.9 | [2][3] | |
| Saredutant | Human NK2 Receptor | Human colon smooth muscle membranes | 9.2 | [2][3] |
| NK2 Receptor | CHO cells | 9.3 | ||
| Nepadutant | Human NK2 Receptor | Human colon smooth muscle membranes | 8.4 | |
| Human NK2 Receptor | CHO cells | - | ||
| GR159897 | Human NK2 Receptor | CHO cells expressing hNK2R | 9.51 | |
| Rat NK2 Receptor | Rat colon membranes | 10.0 |
pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher binding affinity.
Table 2: Comparative Clinical Efficacy of NK2 Receptor Antagonists
| Drug | Indication | Study Phase | Key Efficacy Endpoint | Results | Reference |
| This compound | Irritable Bowel Syndrome with Diarrhea (IBS-D) | Phase II (IRIS-2 Study) | Responder rate for combined weekly response for abdominal pain and stool consistency in females (≥50% of weeks) | This compound 10 mg: 54.5% vs. Placebo: 31.2% (p=0.003) | |
| Phase III (IRIS-3 Study) | Weekly response for abdominal pain intensity and stool consistency over 12 weeks (≥50% of weeks) | Study withdrawn | |||
| Saredutant | Generalized Anxiety Disorder (GAD) | Phase II | Change from baseline in Hamilton Anxiety Rating Scale (HAM-A) total score | Primary endpoint not met in some studies. | |
| Nepadutant | Asthma | Clinical Trial | Inhibition of Neurokinin A-induced bronchoconstriction | Significantly shifted the dose-response curve for NKA to the right compared to placebo. | |
| GR159897 | Not extensively studied in clinical trials for a specific indication. | Preclinical | Antagonism of bronchoconstriction in guinea pigs | Potently antagonized agonist-induced bronchoconstriction. |
Note: Direct comparison of clinical efficacy is challenging due to the different indications for which these drugs were developed and the lack of head-to-head clinical trials.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow.
Caption: NK2 Receptor Signaling Pathway in Smooth Muscle Cells.
Caption: A typical experimental workflow for the evaluation of novel NK2 receptor antagonists.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NK2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK2 receptor (e.g., CHO cells) or from tissues with high NK2 receptor density (e.g., human colon smooth muscle). The cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a suitable buffer for the assay.
-
Assay: The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) is used.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled NK2 receptor ligand.
-
-
Incubation and Filtration: The plates are incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed with cold buffer to remove unbound radioligand.
-
Detection and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Organ Bath Contractility Assay
Objective: To determine the functional antagonist potency (pA2 or pKB) of a test compound on smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of tissue rich in NK2 receptors, such as the guinea pig ileum or human colon circular smooth muscle, is isolated and mounted in an organ bath. The organ bath contains a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (95% O₂ and 5% CO₂).
-
Isometric Tension Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Cumulative Concentration-Response Curve: After an equilibration period, a cumulative concentration-response curve to an NK2 receptor agonist (e.g., [βAla⁸]NKA(4-10)) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is then washed and incubated with a fixed concentration of the NK2 receptor antagonist (e.g., this compound) for a predetermined period.
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the concentration-response curve without affecting the maximum response.
-
Data Analysis: The magnitude of the rightward shift is used to calculate the antagonist's potency, typically expressed as a pA2 or pKB value. A Schild plot analysis can be used to determine if the antagonism is competitive.
Conclusion
This compound demonstrates high binding affinity for the NK2 receptor, translating to potent functional antagonism in preclinical models. Clinical trials in patients with IBS-D have shown promising results, particularly in female patients, suggesting a potential gender-specific efficacy that warrants further investigation. However, the withdrawal of a Phase III trial highlights the challenges in translating preclinical and early clinical success to late-stage clinical development.
Compared to other NK2 receptor antagonists, this compound exhibits a favorable binding affinity. While direct clinical comparisons are lacking due to the diverse indications pursued for each compound, the available data suggest that the therapeutic potential of NK2 receptor antagonism may be highly dependent on the specific patient population and disease pathophysiology. Future research should focus on head-to-head comparative studies in well-defined patient populations and further exploration of the molecular mechanisms underlying the observed gender differences in response to this compound.
References
Validating the Selectivity of Ibodutant: A Comparative Guide Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of Ibodutant, a potent and selective antagonist for the neurokinin-2 (NK2) receptor. A critical aspect of preclinical drug development is the rigorous confirmation of a compound's selectivity for its intended target. The use of knockout (KO) animal models represents a gold standard for such validation. This document compares this compound's selectivity profile with other tachykinin receptor antagonists, provides detailed experimental methodologies, and illustrates the logical and procedural frameworks for using KO models in selectivity studies.
The Tachykinin System: A Family of Receptors and Ligands
The tachykinin system comprises a family of neuropeptides that interact with three distinct G-protein coupled receptors (GPCRs): neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3).[1][2] These receptors are distributed throughout the central and peripheral nervous systems and are involved in a wide array of physiological processes, including smooth muscle contraction, inflammation, pain transmission, and regulation of the gastrointestinal tract.[2][3][4] The endogenous ligands for these receptors are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which show preferential affinity for NK1, NK2, and NK3 receptors, respectively.
Upon activation by their cognate ligands, tachykinin receptors couple to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), culminating in various cellular responses.
This compound: A Highly Selective NK2 Receptor Antagonist
This compound (MEN15596) is a non-peptide antagonist with high affinity and selectivity for the human NK2 receptor. It has been investigated primarily for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). The selectivity of a drug candidate like this compound is paramount, as off-target effects on other tachykinin receptors (NK1 or NK3) could lead to undesired side effects and diminish therapeutic efficacy.
Comparative In Vitro Selectivity
In vitro studies are the first step in characterizing the selectivity profile of a new compound. Radioligand binding assays and functional assays are used to determine the affinity (Ki) and potency (pA2 or pKB) of the antagonist at the different tachykinin receptors. This compound has consistently demonstrated a high degree of selectivity for the NK2 receptor over NK1 and NK3 receptors.
| Compound | Target Receptor | hNK2 (pKi) | hNK2 (pKB) | hNK1 (pKi) | hNK3 (pKi) |
| This compound | NK2 | 9.9 - 10.1 | 9.1 | Low Affinity | Low Affinity |
| Saredutant | NK2 | 9.2 | - | Low Affinity | Low Affinity |
| Nepadutant | NK2 | 8.4 | - | Low Affinity | Low Affinity |
| Data compiled from multiple sources. pKi is the negative logarithm of the inhibition constant, and pKB is the negative logarithm of the antagonist dissociation constant. Higher values indicate greater affinity/potency. |
The Role of Knockout Animal Models in Validating Selectivity
While in vitro data are essential, they do not fully recapitulate the complex physiological environment of a living organism. Knockout (KO) animal models, in which the gene for a specific receptor has been deleted, provide the most definitive in vivo evidence of a drug's mechanism of action and selectivity.
The logic behind using a KO model is straightforward: if a drug's effect is mediated solely through a specific receptor, then the drug should have no effect in an animal lacking that receptor.
Experimental Protocol: Validating this compound Selectivity in an NK2 Receptor Knockout Model
Objective
To determine if the in vivo effects of this compound are mediated exclusively through the NK2 receptor.
Animal Models
-
Wild-Type (WT) Mice: C57BL/6J (or other appropriate background strain).
-
NK2 Receptor Knockout (TACR2-/-) Mice: Mice with a targeted deletion of the gene encoding the NK2 receptor, on the same genetic background as the WT mice.
Experimental Groups
-
WT + Vehicle
-
WT + NK2 Agonist (e.g., [βAla⁸]-NKA(4-10))
-
WT + this compound + NK2 Agonist
-
TACR2-/- + Vehicle
-
TACR2-/- + NK2 Agonist
-
TACR2-/- + this compound + NK2 Agonist
Methodology
-
Acclimatization: Animals are housed under standard conditions and acclimatized to the experimental procedures.
-
Drug Administration: this compound or its vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the agonist challenge.
-
Agonist Challenge: A selective NK2 receptor agonist is administered to elicit a quantifiable physiological response. A common assay is the measurement of agonist-induced intestinal motility or visceral pain response.
-
Response Measurement: The physiological response is measured. For example, in a visceral pain model, this could be the number of abdominal contractions following colorectal distension.
-
Data Analysis: The responses are quantified and compared across the different experimental groups using appropriate statistical tests (e.g., ANOVA).
Expected Outcomes and Interpretation
The expected results from such a study would provide definitive evidence for this compound's selectivity.
| Group | Expected Response to NK2 Agonist | Interpretation |
| WT + Vehicle | Strong Physiological Response | Confirms agonist activity in a normal animal. |
| WT + this compound | No/Attenuated Response | Demonstrates this compound blocks the NK2 agonist effect in WT animals. |
| TACR2-/- + Vehicle | No/Attenuated Response | Confirms the physiological response is mediated by the NK2 receptor. |
| TACR2-/- + this compound | No/Attenuated Response | Shows this compound has no additional effect in the absence of the NK2 receptor, ruling out off-target effects. |
Conclusion
This compound is a potent NK2 receptor antagonist with a high degree of selectivity demonstrated in extensive in vitro assays. While direct validation of this compound in NK2 receptor knockout animals is not prominently featured in the existing literature, the established methodology of using such models provides a clear and definitive path for confirming its in vivo selectivity. The logical framework and experimental workflow detailed in this guide illustrate the power of knockout models in modern pharmacology. By demonstrating a lack of effect in animals without the target receptor, researchers can unequivocally prove that a drug's therapeutic action is specifically mediated through its intended target, a critical milestone in the development of safe and effective medicines.
References
- 1. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Ibodutant's Efficacy in Irritable Bowel Syndrome with Diarrhea (IBS-D): A Comparative Analysis of Male and Female Subjects
Ibodutant, a selective neurokinin-2 (NK2) receptor antagonist, has demonstrated a notable sex-specific efficacy profile in the treatment of irritable bowel syndrome with diarrhea (IBS-D). Clinical trial data indicates that this compound is significantly more effective in female patients compared to their male counterparts. This guide provides a comprehensive comparison of this compound's effects in male versus female subjects, supported by experimental data and detailed methodologies.
Efficacy Data: A Clear Disparity
A key multinational, double-blind, placebo-controlled phase II clinical trial (NCT01303224) provides the primary evidence for the sex-differentiated effects of this compound.[1][2][3] The study randomized 559 patients with IBS-D to receive this compound (1 mg, 3 mg, or 10 mg) or a placebo once daily for eight weeks.[3] The prespecified analysis by gender revealed a statistically significant improvement in symptoms for females treated with the 10 mg dose, a benefit that was not observed in male participants.[1]
The following tables summarize the key efficacy endpoints from this pivotal study, highlighting the response rates in the overall population, as well as the separate male and female cohorts.
Table 1: Responder Rate for Combined Weekly Response for Abdominal Pain and Stool Consistency (FDA-Endorsed Endpoint)
| Treatment Group | Overall Population (n=559) Responder Rate (%) | Female (n=333) Responder Rate (%) | Male (n=226) Responder Rate (%) |
| Placebo | 32.4 | 31.2 | 37.5 |
| This compound 1 mg | 37.9 | 41.6 | 31.4 |
| This compound 3 mg | 42.0 | 49.4 | 29.4 |
| This compound 10 mg | 47.5 (p=0.009 vs placebo) | 54.5 (p=0.003 vs placebo) | 41.7 (p=0.64 vs placebo) |
Data sourced from Tack J, et al. Gut. 2017.
Table 2: Responder Rate for Satisfactory Relief of Overall IBS Symptoms and Abdominal Pain/Discomfort (≥75% of weeks)
| Treatment Group | Overall Population (n=559) Responder Rate (%) | Female (n=333) Responder Rate (%) | Male (n=226) Responder Rate (%) |
| Placebo | 24.4 | Not specified | Not specified |
| This compound 1 mg | 36.0 | Not specified | Not specified |
| This compound 3 mg | 40.2 | Not specified | Not specified |
| This compound 10 mg | 46.8 (p=0.003 vs placebo) | Significant improvement noted | No significant improvement |
Data sourced from a systematic review by van Kessel et al. 2021.
The data clearly indicates a dose-dependent response in the overall and female populations, with the 10 mg dose of this compound demonstrating a statistically significant therapeutic benefit over placebo in women for multiple endpoints. Conversely, no significant effect was observed in male patients at any of the tested doses. Interestingly, pharmacokinetic analyses from previous studies did not reveal any differences in plasma levels or distribution volume of this compound between genders, suggesting that the observed disparity in efficacy is not due to differences in drug exposure.
Experimental Protocols
The primary source of this comparative data is the phase II clinical trial NCT01303224. The methodology for this study is outlined below.
Study Design: A multinational, double-blind, placebo-controlled, randomized, parallel-group study.
Participants: 559 male and female patients aged 18-70 years diagnosed with IBS-D according to the Rome III criteria.
Procedure:
-
Run-in Period: A 2-week treatment-free run-in period to establish baseline symptom severity.
-
Randomization: Patients were randomized to one of four treatment arms: this compound 1 mg, 3 mg, 10 mg, or placebo, administered orally once daily.
-
Treatment Duration: 8 consecutive weeks.
-
Data Collection: Patient-reported outcomes were collected to assess efficacy. Safety was monitored through the recording of adverse events and laboratory tests.
Endpoints:
-
Primary Endpoint: The proportion of responders, defined as patients with a combined response of satisfactory relief of overall IBS symptoms and abdominal pain/discomfort on ≥75% of the weeks.
-
Secondary Endpoints: Included assessments of abdominal pain and stool patterns.
-
FDA-Approved Interim Endpoints: Analysis of the improvement of pain and stool consistency.
Statistical Analysis: A prespecified statistical analysis was conducted for the entire study population and for gender subgroups.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound and the design of the clinical trial, the following diagrams are provided.
Caption: Tachykinin NK2 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow of the Phase II Clinical Trial for this compound in IBS-D.
Discussion and Future Directions
The pronounced difference in this compound's efficacy between female and male patients with IBS-D suggests a fundamental sex-related difference in the pathophysiology of the condition or in the role of the NK2 receptor pathway. While pharmacokinetic differences have been ruled out, potential explanations include variations in NK2 receptor expression or sensitivity, or differences in downstream signaling pathways between sexes.
These findings underscore the importance of considering sex as a biological variable in clinical trial design and analysis for IBS-D treatments. Further research is warranted to elucidate the mechanisms underlying this sex-specific response to this compound. Subsequent clinical trials for this compound have focused exclusively on female populations, such as the withdrawn phase 3 IRIS-3 study (NCT02320318). This targeted approach, informed by the phase II data, aims to confirm the efficacy and safety of this compound in the patient population most likely to benefit.
References
Cross-Species Analysis of Ibodutant's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Ibodutant, a selective neurokinin-2 (NK2) receptor antagonist, across various species. The data presented is compiled from preclinical and clinical studies to assist researchers in understanding its pharmacological profile and to support further drug development efforts.
This compound, also known as MEN15596, was developed by the Menarini Group for the treatment of irritable bowel syndrome with diarrhea (IBS-D)[1][2]. Its primary mechanism of action is the selective blockade of the tachykinin NK2 receptor[1][3]. Tachykinins, such as neurokinin A (NKA), are neuropeptides involved in a variety of physiological processes, including smooth muscle contraction and sensory nerve stimulation in the gut[4]. By antagonizing the NK2 receptor, this compound can mitigate the effects of NKA, which is implicated in the pathophysiology of IBS-D.
Comparative Pharmacodynamics of this compound
The affinity and potency of this compound for the NK2 receptor have been evaluated in several species, revealing significant differences. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Binding Affinity and Potency
| Species/Tissue | Assay Type | Parameter | Value | Reference |
| Human (recombinant) | Radioligand Binding | pKi | 10.1 | |
| Human (colon) | Radioligand Binding | pKi | 9.9 | |
| Human (colon) | Contractility Assay | pKB | 9.1 | |
| Guinea Pig (colon) | Contractility Assay | pKB | 9.3 | |
| Mini-pig (urinary bladder) | Contractility Assay | pKB | 8.8 | |
| Rat (urinary bladder) | Contractility Assay | pKB | 6.3 | |
| Mouse (urinary bladder) | Contractility Assay | pKB | 5.8 |
-
pKi: The negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value signifies a higher binding affinity.
-
pKB: The negative logarithm of the dissociation constant (KB) of an antagonist, indicating its potency. A higher pKB value signifies a higher antagonist potency.
The data clearly indicates that this compound exhibits the highest affinity and potency for the human and guinea pig NK2 receptors, with considerably lower potency observed in rats and mice. This species-specific difference is a critical consideration for the translation of preclinical findings.
In Vivo Efficacy
| Species | Model | Endpoint | This compound Effect | Reference |
| Guinea Pig | TNBS-induced colitis | Visceral hypersensitivity | Inhibition of abdominal contractions (more potent in females) | |
| Human | Phase II Clinical Trial (IBS-D) | Overall symptom relief | Significant improvement in female patients at 10 mg dose |
A notable finding is the gender-related difference in this compound's efficacy observed in both guinea pigs and humans. In a guinea pig model of colitis, lower doses of this compound were required to reduce visceral hypersensitivity in females compared to males. This aligns with clinical trial data where this compound demonstrated significant efficacy in female patients with IBS-D, but not in males.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NK2 Receptor Signaling Pathway and this compound's Point of Intervention.
Caption: Workflow for Radioligand Binding Assay to Determine this compound's Affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Tissue samples (e.g., human colonic circular smooth muscle) are homogenized in a buffer solution.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]NKA) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to displace the radioligand.
-
The reaction is incubated at a specific temperature for a set period to reach equilibrium.
-
-
Separation and Measurement:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The data is used to generate a competition binding curve.
-
The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Tissue Contractility Assay (Organ Bath)
This assay is used to determine the functional potency (pKB) of an antagonist.
-
Tissue Preparation:
-
A segment of tissue containing smooth muscle (e.g., guinea pig colon, human colon strips) is dissected and mounted in an organ bath.
-
The organ bath contains a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to a selective NK2 receptor agonist (e.g., [βAla⁸]NKA(4-10)) is generated to establish a baseline contractile response.
-
The tissue is then washed and incubated with a fixed concentration of this compound for a specific period.
-
A second concentration-response curve to the agonist is generated in the presence of this compound.
-
This process is repeated with increasing concentrations of this compound.
-
-
Data Analysis:
-
The antagonist causes a rightward shift in the agonist's concentration-response curve.
-
The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The pKB value is determined from the x-intercept of the Schild plot.
-
Conclusion
The cross-species analysis of this compound reveals a potent and selective antagonist of the NK2 receptor with notable differences in potency across species. The higher affinity and potency in humans and guinea pigs compared to rodents underscore the importance of selecting appropriate animal models for preclinical evaluation. Furthermore, the observed gender-specific efficacy highlights a critical aspect of its clinical pharmacology that warrants further investigation for the development of targeted therapies for IBS-D. The provided experimental frameworks offer a basis for the continued exploration of NK2 receptor antagonists in gastrointestinal disorders.
References
Ibodutant: A Novel Antagonist in the IBS-D Treatment Landscape
An objective comparison of the investigational drug Ibodutant with current standard-of-care treatments for diarrhea-predominant irritable bowel syndrome (IBS-D).
This compound, a selective antagonist of the tachykinin NK2 receptor, represented a novel therapeutic approach for the management of diarrhea-predominant irritable bowel syndrome (IBS-D). Despite promising initial findings, its clinical development was ultimately halted. This guide provides a comprehensive comparison of this compound to current IBS-D treatments, including eluxadoline, alosetron, and rifaximin, with a focus on their mechanisms of action, clinical efficacy, and safety profiles as reported in key clinical trials.
Mechanism of Action: A Divergent Approach
Current IBS-D treatments target various pathways involved in gut motility, visceral sensation, and gut microbiota. This compound introduced a different strategy by focusing on the tachykinin system.
This compound is a selective antagonist of the neurokinin-2 (NK2) receptor.[1][2][3] Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a role in regulating intestinal motility, secretion, and visceral sensitivity.[4][5] By blocking the NK2 receptor, this compound was designed to reduce intestinal hypermotility and hyperalgesia, which are key features of IBS-D.
In contrast, current therapies operate through different mechanisms:
-
Eluxadoline is a mixed opioid receptor modulator, acting as an agonist at mu- and kappa-opioid receptors and an antagonist at the delta-opioid receptor. This combined action is intended to reduce bowel contractions and fluid secretion while mitigating the risk of constipation.
-
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor. Serotonin (5-HT) is a key neurotransmitter in the gut, and by blocking its 5-HT3 receptor, alosetron modulates visceral pain, reduces colonic transit, and decreases gastrointestinal secretions.
-
Rifaximin is a non-systemic, broad-spectrum antibiotic. Its mechanism in IBS-D is thought to involve the modulation of the gut microbiota and may also have a direct anti-inflammatory effect on the gut mucosa.
Clinical Efficacy: A Tale of Mixed Results
Direct head-to-head clinical trial data comparing this compound with other IBS-D treatments is unavailable. Therefore, this comparison is based on data from their respective placebo-controlled trials.
This compound Clinical Trials
This compound's clinical development included Phase II and Phase III trials. The Phase II IRIS-2 study (NCT01303224) showed promising results, particularly in female patients. However, the subsequent Phase III trials, NAK-06 (NCT02107196) and NAK-07, were terminated due to low response rates.
Table 1: Summary of this compound Clinical Trial Efficacy Data
| Trial | Treatment Group | Primary Endpoint Responder Rate (%) | Placebo Responder Rate (%) | Key Findings |
| IRIS-2 (Phase II) | This compound 10 mg (Females) | 54.5% (Combined weekly response for abdominal pain and stool consistency) | 31.2% | Statistically significant improvement in female patients (p=0.003). No significant effect in males. |
| NAK-07 (Phase III - Terminated) | This compound 10 mg | 30.5% (Sustained efficacy at 24 weeks) | 12.5% | Statistically significant difference (p=0.020) in sustained efficacy at 24 weeks. However, the 12-week primary endpoint was not met. |
Current IBS-D Treatment Efficacy
Eluxadoline, alosetron, and rifaximin have demonstrated efficacy in large-scale clinical trials, leading to their approval for the treatment of IBS-D.
Table 2: Efficacy of Current IBS-D Treatments from Key Clinical Trials
| Drug | Trial(s) | Primary Endpoint Responder Rate (%) | Placebo Responder Rate (%) |
| Eluxadoline | Phase III (IBS-3001 & IBS-3002) | 27.0% (100 mg dose) | 12.7% |
| Alosetron | Meta-analysis of 8 trials | RR 1.60 for global improvement | - |
| Rifaximin | TARGET 3 (Repeat Treatment) | 38.1% | 31.5% |
Safety and Tolerability Profile
This compound was generally well-tolerated in its clinical trials, with a safety profile similar to placebo. The most frequently reported adverse event was headache.
The safety profiles of the currently approved treatments are more extensively characterized and include some notable potential adverse events.
Table 3: Common Adverse Events of Current IBS-D Treatments
| Drug | Common Adverse Events (>5%) | Serious Adverse Events |
| Eluxadoline | Constipation (8%), Nausea (7.7%), Abdominal pain (6.5%) | Pancreatitis, Sphincter of Oddi spasm (rare) |
| Alosetron | Constipation (29%) | Ischemic colitis, Serious complications of constipation (rare but serious) |
| Rifaximin | Adverse event rates were low and similar to placebo. | - |
Experimental Protocols
The clinical trials for these drugs followed generally similar designs, with some variations in primary endpoints and patient populations.
This compound IRIS-2 (Phase II) Study Protocol (NCT01303224)
-
Study Design: A multinational, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 559 patients with IBS-D according to Rome III criteria.
-
Treatment: Patients were randomized to receive this compound (1 mg, 3 mg, or 10 mg) or placebo once daily for eight weeks.
-
Primary Endpoint: The proportion of responders, defined as patients with a combined response of satisfactory relief of overall IBS symptoms and abdominal pain/discomfort on ≥75% of the weeks.
-
Data Collection: Patients reported their daily IBS-related symptoms via an electronic diary.
References
- 1. IBS-D [salixmedical.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Characterization of this compound at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinins and their functions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Examination of the Safety Profiles of Neurokinin-2 (NK2) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of various Neurokinin-2 (NK2) receptor antagonists that have been evaluated in clinical trials. The information is intended to assist researchers and drug development professionals in understanding the relative safety and tolerability of these compounds. This document summarizes available quantitative safety data, outlines the methodologies used in key safety assessment experiments, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to NK2 Receptor Antagonists
Neurokinin-2 (NK2) receptor antagonists are a class of drugs that block the action of Neurokinin A (NKA), a neuropeptide involved in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission. By targeting the NK2 receptor, these antagonists have been investigated for the treatment of a range of conditions, particularly functional gastrointestinal disorders and respiratory diseases. While their efficacy is a primary focus of clinical investigation, a thorough understanding of their safety and tolerability is crucial for their potential therapeutic application.
Comparative Safety Profiles of Investigated NK2 Antagonists
The following sections detail the safety and tolerability findings for several NK2 antagonists that have undergone clinical evaluation.
Tradipitant (VLY-686)
Tradipitant, an NK1 receptor antagonist with some activity at other neurokinin receptors, has been studied for gastroparesis. In a Phase III clinical study for this indication, tradipitant was found to be safe and well-tolerated over a 12-week treatment period. The incidence of treatment-emergent adverse events in patients receiving tradipitant was similar to that of patients receiving a placebo. The most frequently reported adverse event where the frequency was higher in the tradipitant group compared to the placebo group was diarrhea.[1][2][3][4]
Ibodutant (MEN 15596)
This compound has been investigated for the treatment of irritable bowel syndrome with diarrhea (IBS-D). In a Phase II clinical trial, this compound demonstrated a safety and tolerability profile that was comparable to placebo.[5] The study, which randomized patients to receive this compound at doses of 1 mg, 3 mg, or 10 mg, or a placebo once daily for eight weeks, found the tolerability to be excellent at all doses.
Nepadutant (MEN 11420)
Early clinical evaluation of nepadutant in healthy volunteers indicated that the drug was safe and well-tolerated. A Phase I study assessing single ascending intravenous doses (0.1–32 mg) reported no major safety concerns. Interestingly, in a subsequent pharmacodynamic study, intestinal and IBS-like adverse events were linked to NK2 receptor stimulation, while flushing was suggested to be mediated by NK1 receptors.
Saredutant (SR 48968)
Saredutant has been primarily investigated for its potential as an antidepressant. Clinical studies have suggested a favorable long-term safety profile. Notably, compared to other antidepressant medications, saredutant was associated with significantly less nausea and a lack of sexual dysfunction, insomnia, and somnolence.
GR159897
The available information for GR159897 is predominantly from preclinical studies. These in-vivo and in-vitro studies have focused on its potency and selectivity as an NK2 receptor antagonist. Comprehensive clinical safety data for GR159897 is not yet widely available in the public domain. Preclinical toxicology studies are a standard part of the drug development process to assess the safety of a compound before it is administered to humans.
Quantitative Safety Data Summary
Due to the limited availability of direct comparative studies, the following table summarizes the key safety findings for individual NK2 antagonists based on available clinical trial data. It is important to note that the patient populations and trial designs may vary, which can influence the observed adverse event rates.
| NK2 Antagonist | Indication Studied | Key Adverse Events Reported | Comparison to Placebo |
| Tradipitant | Gastroparesis | Diarrhea | Higher incidence of diarrhea compared to placebo. Overall incidence of treatment-emergent adverse events was similar to placebo. |
| This compound | Irritable Bowel Syndrome with Diarrhea (IBS-D) | Not specified; overall safety profile was good. | Safety and tolerability profile was similar to placebo. |
| Nepadutant | Healthy Volunteers | Flushing, borborygmi, abdominal pain, headache, nausea, vomiting (with NKA infusion) | In healthy volunteers, nepadutant was well-tolerated. Adverse events were primarily observed in the context of NKA infusion to probe receptor activity. |
| Saredutant | Major Depressive Disorder | Not specified; noted for a lack of common antidepressant side effects. | Showed significantly less nausea, and an absence of sexual dysfunction, insomnia, and somnolence compared to other active comparators. |
Experimental Protocols for Safety Assessment
The safety and tolerability of NK2 antagonists in clinical trials are assessed through a standardized set of procedures designed to identify, record, and evaluate adverse events. These protocols are crucial for ensuring patient safety and for providing a comprehensive understanding of a drug's risk profile.
General Methodology for Adverse Event Monitoring
In typical clinical trials for functional gastrointestinal disorders, the assessment of safety and tolerability involves several key components:
-
Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms to the clinical trial staff at any time.
-
Systematic Inquiry: At scheduled study visits, investigators use standardized questionnaires and open-ended questions to systematically inquire about the occurrence of adverse events.
-
Physical Examinations: Comprehensive physical examinations are conducted at baseline and at regular intervals throughout the study to detect any physical signs of adverse effects.
-
Vital Signs Monitoring: Blood pressure, heart rate, respiratory rate, and body temperature are monitored at each study visit.
-
Laboratory Safety Tests: Standard hematology and clinical chemistry panels are analyzed at baseline and at specified time points to monitor for any drug-induced changes in organ function (e.g., liver function tests, renal function tests).
-
Electrocardiograms (ECGs): ECGs are performed to assess for any effects on cardiac conduction.
Grading and Causality Assessment
Adverse events are typically graded for severity using a standardized scale, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) . This system provides a consistent framework for classifying the severity of adverse events, ranging from Grade 1 (mild) to Grade 5 (death).
The relationship of the adverse event to the investigational drug is also assessed by the investigator, who determines if there is a reasonable possibility that the event was caused by the study medication.
Visualizing Key Pathways and Workflows
To further elucidate the context of NK2 antagonist safety, the following diagrams illustrate the NK2 receptor signaling pathway and a typical workflow for safety assessment in a clinical trial.
Caption: NK2 Receptor Signaling Pathway.
Caption: Clinical Trial Safety Assessment Workflow.
Conclusion
The available data suggests that the NK2 antagonists investigated in clinical trials generally possess favorable safety and tolerability profiles, particularly when compared to existing treatments for their target indications. For instance, both tradipitant and this compound have shown safety comparable to placebo in their respective studies. However, a comprehensive understanding of the comparative safety of these agents is limited by the lack of head-to-head clinical trials. As more data from ongoing and future studies become available, a more definitive comparative safety assessment will be possible. Researchers and clinicians should continue to carefully evaluate the emerging safety data for this promising class of therapeutic agents.
References
- 1. vandapharmaceuticalsinc.gcs-web.com [vandapharmaceuticalsinc.gcs-web.com]
- 2. Vanda Pharma Phase Iii Study Of Tradipitant In Gastroparesis Fails To Meet Prespecified Primary Endpoint [clival.com]
- 3. Vanda : Phase III Study Of Tradipitant In Gastroparesis Fails To Meet Prespecified Primary Endpoint | Nasdaq [nasdaq.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. The neurokinin-2 receptor antagonist this compound improves overall symptoms, abdominal pain and stool pattern in female patients in a phase II study of diarrhoea-predominant IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of NK2 Receptors in Visceral Pain: A Comparative Guide to Ibodutant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ibodutant, a selective neurokinin-2 (NK2) receptor antagonist, with other therapeutic alternatives for the management of visceral pain, a primary symptom of disorders like Irritable Bowel Syndrome with Diarrhea (IBS-D). The information presented is supported by experimental data from preclinical and clinical studies to aid in the validation of NK2 receptors as a therapeutic target.
The Role of Tachykinin Receptors in Visceral Pain
Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides that play a significant role in pain signaling. They exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3. These receptors are widely distributed in the central and peripheral nervous systems, including the gastrointestinal tract.[1] Activation of tachykinin receptors leads to the activation of phospholipase C and an increase in intracellular calcium levels, contributing to neuronal excitation and pain transmission.[2]
While all three tachykinin receptors are implicated in nociception, their specific roles in visceral pain are still under investigation. Some studies suggest that spinal NK1 and NK3 receptors are critically involved in visceral hypersensitivity.[3] However, there is also compelling evidence for the involvement of peripheral NK2 receptors in modulating visceral pain sensitivity and intestinal motility.[2][4]
This compound: A Selective NK2 Receptor Antagonist
This compound is a potent and selective antagonist of the NK2 receptor. Its mechanism of action in visceral pain is believed to involve the blockade of NKA-mediated signaling in the gut, thereby reducing visceral hypersensitivity and abnormal gut motility.
Preclinical Evidence
Preclinical studies in animal models of visceral hypersensitivity have demonstrated the potential of NK2 receptor antagonists in reducing pain responses. For instance, in a guinea pig model of colitis, this compound was shown to prevent the increased visceral hypersensitivity to colorectal distension.
Clinical Efficacy of this compound
A significant Phase II clinical trial (the IRIS-2 study) evaluated the efficacy and safety of this compound in patients with IBS-D. The study revealed a notable gender-specific effect, with female patients showing a statistically significant improvement in symptoms compared to placebo.
Table 1: Efficacy of this compound in Female Patients with IBS-D (Phase II Study)
| Endpoint (at 8 weeks) | Placebo | This compound (10 mg) | p-value |
| Primary Endpoint: Responder rate for satisfactory relief of overall IBS symptoms and abdominal pain/discomfort (≥75% of weeks) | - | - | 0.003 |
| Secondary Endpoint: Responder rate for satisfactory relief of overall IBS symptoms and abdominal pain/discomfort (≥50% of weeks) | 41.0% | 60.8% | 0.014 |
| FDA-endorsed Endpoint: Responder rate for combined weekly response for abdominal pain and stool consistency | 31.2% | 54.5% | 0.003 |
Alternative Therapeutic Strategies for Visceral Pain
Several other pharmacological agents with different mechanisms of action are used to manage visceral pain in IBS-D. The following sections compare this compound with two prominent alternatives: Eluxadoline and Alosetron.
Eluxadoline: A Mixed Opioid Receptor Modulator
Eluxadoline acts as a mixed agonist at mu- and kappa-opioid receptors and an antagonist at the delta-opioid receptor in the gut. This unique mechanism of action is designed to reduce visceral pain and diarrhea with a lower risk of constipation compared to traditional opioids.
Table 2: Efficacy of Eluxadoline in Patients with IBS-D (Phase III Studies)
| Endpoint (at 12 weeks) | Placebo | Eluxadoline (75 mg) | Eluxadoline (100 mg) | p-value (vs. Placebo) |
| Composite Responders (Pain & Stool Consistency) | 17.1% | 23.9% | 25.1% | p=0.01 (75mg), p=0.004 (100mg) |
| Composite Responders (in patients with prior inadequate response to loperamide) | 10.3% | - | 22.7% | p=0.002 |
Alosetron: A 5-HT3 Receptor Antagonist
Alosetron is a selective antagonist of the serotonin 5-HT3 receptor. By blocking these receptors on enteric neurons, alosetron modulates visceral pain, slows colonic transit, and reduces gastrointestinal secretions. Its use is restricted to women with severe IBS-D due to the risk of serious gastrointestinal adverse events.
Table 3: Efficacy of Alosetron in Female Patients with Severe IBS-D
| Endpoint | Placebo | Alosetron (1 mg twice daily) | Odds Ratio (95% CI) |
| Adequate relief of pain or global symptoms (Meta-analysis) | - | - | 1.81 (1.57-2.10) |
| Global Improvement Scale (GIS) Responders (at 12 weeks) | 30.7% | 42.9% | - |
| FDA Composite Endpoint Responders (≥50% of study period) | - | 45% | - |
Experimental Protocols
TNBS-Induced Colitis Model for Visceral Hypersensitivity
This model is widely used to induce a chronic, immune-mediated colitis in rodents that mimics features of inflammatory bowel disease and associated visceral hypersensitivity.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted overnight with free access to water.
-
Anesthesia: Rats are lightly anesthetized with isoflurane or an intraperitoneal injection of a suitable anesthetic.
-
Induction of Colitis: A flexible catheter is inserted rectally to a depth of 8 cm.
-
TNBS Administration: 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol is instilled into the colon via the catheter. A typical dose is 10-30 mg of TNBS in a volume of 0.25-0.5 mL.
-
Post-Procedure: The rat is held in a head-down position for approximately one minute to prevent leakage of the TNBS solution.
-
Assessment of Visceral Hypersensitivity: Visceral pain responses are typically assessed 7-28 days after TNBS administration using the colorectal distension (CRD) procedure.
Colorectal Distension (CRD) for Assessing Visceral Pain
CRD is a standard method to quantify visceral sensitivity in rodents by measuring the visceromotor response (VMR) to mechanical distension of the colon.
Protocol:
-
Animal Preparation: Rats are fasted overnight with free access to water.
-
Balloon Insertion: A flexible balloon catheter (e.g., 5-6 cm Fogarty catheter) is inserted into the descending colon and rectum, typically 1 cm from the anus, and secured to the tail with tape.
-
Electromyography (EMG) Electrode Implantation: For quantitative assessment of the VMR, bipolar EMG electrodes are implanted into the external oblique or rectus abdominis muscles.
-
Acclimatization: Animals are allowed to acclimate to the testing environment.
-
Distension Protocol: The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.
-
Data Acquisition and Analysis: The EMG signal is recorded, amplified, and integrated. The VMR is quantified as the total area under the curve of the EMG recording during the distension period, corrected for baseline activity.
Signaling Pathways and Experimental Workflows
Caption: NK2 Receptor Signaling Pathway in Visceral Pain.
Caption: Experimental Workflow for Validating Drug Efficacy in a Visceral Pain Model.
Caption: Comparison of Drug Mechanisms for Visceral Pain.
References
- 1. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of tachykinin NK1, NK2 and NK3 receptors in the modulation of visceral hypersensitivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ibodutant and First-Generation NK2 Antagonists in Receptor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Ibodutant, a novel selective NK2 receptor antagonist, against key first-generation compounds. The following sections detail the comparative potency, the experimental methodologies used for these assessments, and the underlying signaling pathways.
Potency at the NK2 Receptor: A Quantitative Comparison
The potency of this compound and first-generation NK2 antagonists has been evaluated through various in vitro assays, primarily radioligand binding and functional contractility studies. The data, summarized in the table below, highlights this compound's high affinity and functional antagonism at the human NK2 receptor.
| Compound | Assay Type | Tissue/Cell Line | Potency (pKi) | Potency (pKB/pA2) | Reference |
| This compound | Radioligand Binding | Human Colon Smooth Muscle Membranes | 9.9 | [1][2] | |
| Radioligand Binding | Human Recombinant NK2 Receptor | 10.1 - 10.8 | [3] | ||
| Functional Contractility | Human Colon Smooth Muscle Strips | 9.1 | [1][3] | ||
| Functional Contractility | Guinea Pig Bronchi | 8.31 | |||
| Saredutant (SR 48968) | Radioligand Binding | Human Colon Smooth Muscle Membranes | 9.2 | ||
| Radioligand Binding | Human Recombinant NK2 Receptor | 9.8 | |||
| Nepadutant (MEN 11420) | Radioligand Binding | Human Colon Smooth Muscle Membranes | 8.4 - 9.1 | ||
| Radioligand Binding | Human NK2 Receptor (CHO cells) | Ki of 2.5-2.6 nM | |||
| Functional Contractility | Rabbit Pulmonary Artery | 8.6 | |||
| Functional Contractility | Rat Urinary Bladder | 9.0 | |||
| GR159897 | Radioligand Binding | Human NK2 (hNK2)-CHO cells | 9.5 - 9.51 | ||
| Radioligand Binding | Rat Colon Membranes | 10 | |||
| Functional Contractility | Guinea-pig Trachea | 8.7 | |||
| MEN 10207 | Functional Contractility | NK2 receptor assay | 7.9 |
Understanding the NK2 Receptor Signaling Pathway
The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR). Its activation by the endogenous ligand Neurokinin A (NKA) initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction. This compound and other NK2 antagonists exert their effects by blocking this pathway.
Experimental Protocols
The determination of antagonist potency relies on robust and reproducible experimental designs. Below are detailed methodologies for the key assays cited in this guide.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the antagonist for the NK2 receptor.
Materials:
-
Receptor Source: Membranes prepared from tissues (e.g., human colon smooth muscle) or cells expressing the recombinant human NK2 receptor (e.g., CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand for the NK2 receptor, such as [¹²⁵I]NKA or [³H]GR100679.
-
Test Compounds: this compound and first-generation NK2 antagonists.
-
Assay Buffer: Typically a Tris-based buffer containing protease inhibitors.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
References
Comparative Transcriptomics of Colon Tissue After Ibodutant Treatment: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted transcriptomic landscape of colon tissue following treatment with Ibodutant, a selective neurokinin-2 (NK2) receptor antagonist. As of this review, direct comparative transcriptomic studies on this compound's effect on colon tissue are not publicly available. Therefore, this document synthesizes information on the molecular signature of Irritable Bowel Syndrome with Diarrhea (IBS-D), the condition this compound is designed to treat, and the known signaling pathways of the NK2 receptor to project the likely transcriptomic impact of this compound. This guide also presents a detailed, hypothetical experimental protocol for researchers aiming to conduct such a study.
Introduction to this compound and the NK2 Receptor
This compound is a selective antagonist of the tachykinin NK2 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand, neurokinin A (NKA), triggers a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[2] This pathway is implicated in smooth muscle contraction, visceral hypersensitivity, and inflammation, all of which are key pathophysiological features of IBS-D. By blocking the NK2 receptor, this compound is expected to mitigate these effects.
Predicted Comparative Transcriptomic Profiles
The following tables summarize the known transcriptomic changes in the colonic mucosa of individuals with IBS-D compared to healthy controls, and the predicted changes following this compound treatment. These predictions are inferred from this compound's mechanism of action and its potential to counteract the pathophysiological state of IBS-D.
Table 1: Comparison of Differentially Expressed Genes in Colon Tissue
| Gene Category | Healthy Colon (Baseline) | IBS-D Colon (Untreated) | Predicted Post-Ibodutant Treatment |
| Immune Modulation | Normal expression of immune signaling molecules. | Upregulation of pro-inflammatory genes (e.g., TLR4).[1] | Downregulation of pro-inflammatory genes; potential modulation of immune cell signaling pathways. |
| Ion Transport & Secretion | Balanced expression of ion channels and transporters. | Upregulation of genes associated with secretion (e.g., GUC2AB, PDZD3).[3][4] | Normalization of ion transport and secretion-related gene expression. |
| Barrier Function | Intact expression of tight junction and cell adhesion molecules. | Downregulation of genes encoding barrier proteins (e.g., CLDN1, FN1). | Upregulation or restoration of barrier function-related gene expression. |
| Neurotransmitter Signaling | Homeostatic expression of neurotransmitter receptors. | Upregulation of certain neurotransmitter receptor genes (e.g., P2RY4). | Modulation of neurotransmitter signaling pathways, potentially leading to reduced visceral hypersensitivity. |
| Visceral Hypersensitivity | Normal expression of pain-related ion channels. | Upregulation of genes associated with visceral hypersensitivity (e.g., TRPV1). | Downregulation of genes involved in nociception. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a proposed research approach, the following diagrams are provided.
References
- 1. Colonic Gene Expression and Fecal Microbiota in Diarrhea-predominant Irritable Bowel Syndrome: Increased Toll-like Receptor 4 but Minimal Inflammation and no Response to Mesalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential mRNA expression in ileal and colonic biopsies in irritable bowel syndrome with diarrhea or constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colonic mucosal gene expression and genotype in irritable bowel syndrome patients with normal or elevated fecal bile acid excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Ibodutant in a Research Setting
Essential guidance for researchers and drug development professionals on the safe and compliant disposal of the investigational drug, Ibodutant.
As a novel investigational compound, specific disposal protocols for this compound are not publicly available. However, by adhering to established best practices for pharmaceutical waste management, laboratories can ensure the safe and environmentally responsible disposal of this and other research-related substances. The following procedures are based on general guidelines for the disposal of non-hazardous investigational drugs and are intended to provide a framework for safe handling in a research environment.
Core Principles of Pharmaceutical Waste Disposal
The primary goal of proper pharmaceutical waste disposal is to protect public health and the environment.[1] Improper disposal, such as flushing down the toilet or drain, can lead to the contamination of water supplies and soil, potentially harming wildlife and human health.[1][2] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies governing pharmaceutical waste.[3][4]
For investigational drugs like this compound used in clinical research, it is crucial to follow the guidelines set forth by these agencies as well as any specific instructions provided by the study sponsor.
This compound: Summary of Key Characteristics
While a specific Safety Data Sheet (SDS) with disposal information was not found in the public domain, the following table summarizes key known characteristics of this compound based on available research. This information can help in assessing the general nature of the waste.
| Characteristic | Description | Source |
| Drug Class | Dipeptide; Neurokinin-2 (NK2) receptor antagonist | |
| Therapeutic Indication | Investigational treatment for Irritable Bowel Syndrome with Diarrhea (IBS-D) | |
| Formulation | Oral tablet | |
| Known Hazards | Specific hazards are not publicly documented; however, it is designed to be biologically active. | |
| Controlled Substance Status | Not listed as a controlled substance by the DEA. |
Standard Operating Procedure for this compound Disposal
The following step-by-step process outlines the recommended procedure for the disposal of unused or expired this compound in a laboratory or clinical research setting.
Experimental Protocol: Waste Segregation and Disposal
-
Initial Assessment:
-
Consult the manufacturer or study sponsor for a specific Safety Data Sheet (SDS) for this compound. The SDS will contain detailed information on handling, hazards, and disposal. In the absence of an SDS, treat the compound as a non-hazardous pharmaceutical waste unless there is evidence to the contrary.
-
Determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed, this determination is crucial for any investigational compound. Your institution's Environmental Health and Safety (EHS) office can assist with this classification.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate unused tablets, partially used containers, and any contaminated personal protective equipment (PPE) into a designated pharmaceutical waste container.
-
-
Containerization and Labeling:
-
Use a clearly labeled, leak-proof container for all solid this compound waste. The container should be marked as "Pharmaceutical Waste for Incineration" or as directed by your institution's EHS department.
-
Ensure the container is kept closed when not in use.
-
-
Disposal Pathway:
-
Non-Hazardous Pharmaceutical Waste: The recommended disposal method for most non-hazardous pharmaceutical waste is incineration by a licensed medical waste disposal vendor. This ensures the complete destruction of the active pharmaceutical ingredient.
-
Do Not Flush or Place in Regular Trash: Never dispose of this compound by flushing it down the toilet or drain. Unless explicitly permitted by local regulations and after being rendered non-retrievable, avoid disposing of it in the regular trash.
-
Contact your EHS Office: Your institution's Environmental Health and Safety office is the primary resource for determining the correct disposal pathway and arranging for pickup by a certified waste hauler.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound aligns with regulatory requirements and protects both human health and the environment. Always prioritize guidance from your institution's safety professionals and the product's specific documentation.
References
Essential Safety and Handling of Ibodutant: A Guide for Laboratory Professionals
Disclaimer: This document provides essential safety and logistical information for handling the investigational drug Ibodutant. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.
This compound is a potent and selective tachykinin NK2 receptor antagonist that has been investigated for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D).[1][2][3] As with any investigational compound, it is crucial to handle this compound with a high degree of caution to minimize exposure and ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | For operations with a high risk of aerosol generation, a PAPR is recommended. For lower-risk activities, a properly fit-tested half or full-facepiece respirator with P100/FFP3 filters should be used.[4] | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment of the specific procedure. |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[4] | Provides a robust barrier against skin contact and minimizes the spread of contamination. |
| Body Protection | Disposable Coveralls or Dedicated Lab Coat | Choose coveralls made from materials like Tyvek or a dedicated lab coat that is professionally laundered. | Prevents contamination of personal clothing. Should be removed before leaving the designated work area. |
| Eye Protection | Chemical Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. | Protects the eyes from airborne powder particles and potential splashes of solutions. |
| Foot Protection | Shoe Covers and Closed-toe Shoes | Disposable shoe covers should be worn in the designated handling area and removed before exiting. Closed-toe shoes are mandatory. | Protects feet from potential spills and prevents the tracking of contaminants out of the work area. |
Handling Procedures and Engineering Controls
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. All handling of the powdered form should be conducted in a designated area with appropriate engineering controls.
| Procedure | Recommended Practice | Rationale |
| Weighing and Aliquoting | Use a containment system such as a certified chemical fume hood, glove box, or an isolator. Employ techniques that minimize dust generation, like gentle scooping. | To contain any airborne particles and prevent inhalation exposure. |
| Solution Preparation | When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible. | To minimize the risk of spills and aerosol generation. |
| Spill Management | Immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste. | To ensure a prompt and safe response to accidental releases. |
| Decontamination | Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent. | To prevent cross-contamination and secondary exposure. |
Disposal Plan
As an investigational drug, this compound and all materials that have come into contact with it should be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable materials (e.g., gloves, weighing paper, pipette tips, contaminated PPE) should be collected in a designated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a compatible, labeled, and sealed hazardous waste container. Do not dispose of down the drain. |
| Unused Investigational Product | Unused, expired, or leftover this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. This typically involves incineration by an approved environmental management vendor. |
Workflow for Handling and Disposal of this compound
Caption: A stepwise workflow for the safe handling and disposal of this compound.
This compound Signaling Pathway and Experimental Considerations
This compound is a selective antagonist of the tachykinin NK2 receptor. Tachykinins, like neurokinin A (NKA), are neuropeptides involved in various physiological processes, including smooth muscle contraction in the gastrointestinal tract. Understanding this pathway is crucial for researchers designing experiments with this compound.
Simplified Tachykinin NK2 Receptor Signaling
Caption: this compound acts as an antagonist at the tachykinin NK2 receptor.
When designing experiments, it is important to consider that this compound's antagonism of the NK2 receptor can prevent NKA-induced bronchoconstriction and reduce intestinal hyper-responsiveness. Therefore, experimental protocols should include appropriate controls to account for these effects. Due to the lack of a specific SDS, it is recommended to handle this compound as a potent compound in all experimental settings.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
